(Au(Dppe)2)Cl

Catalog No.
S585469
CAS No.
47895-18-1
M.F
C52H48AuP4+
M. Wt
993.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Au(Dppe)2)Cl

CAS Number

47895-18-1

Product Name

(Au(Dppe)2)Cl

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+)

Molecular Formula

C52H48AuP4+

Molecular Weight

993.8 g/mol

InChI

InChI=1S/2C26H24P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/q;;+1

InChI Key

DPODNOAEJISMHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+]

Synonyms

(Au(dppe)2)Cl, bis(1,2-bis(diphenylphosphino)ethane)gold(I), bis(1,2-bis(diphenylphosphino)ethane)gold(I) bromide, bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, bis(1,2-bis(diphenylphosphino)ethane)gold(I) iodide, bis(1,2-bis(diphenylphosphino)ethane)gold(I) nitrate

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+]

coordination geometry of [Au(dppe)2]+ cation

Author: Smolecule Technical Support Team. Date: February 2026

Coordination Geometry and Bonding

Gold(I), with a d¹⁰ electron configuration, strongly favors linear, two-coordinate geometries [1]. In the [Au(dppe)₂]⁺ cation, each 1,2-bis(diphenylphosphino)ethane (dppe) ligand acts as a bidentate chelator, using its two phosphorus atoms to bind the metal center and form two five-membered rings [2]. This creates a linear P–Au–P arrangement.

Schematic Workflow for Characterizing [Au(dppe)₂]⁺

G Gold Precursor\n(e.g., AuCl(THT)) Gold Precursor (e.g., AuCl(THT)) Ligand Addition\n(DPPE, solvent) Ligand Addition (DPPE, solvent) Gold Precursor\n(e.g., AuCl(THT))->Ligand Addition\n(DPPE, solvent) Reaction Stirring\n(Room Temperature) Reaction Stirring (Room Temperature) Ligand Addition\n(DPPE, solvent)->Reaction Stirring\n(Room Temperature) Precipitation / Crystallization Precipitation / Crystallization Reaction Stirring\n(Room Temperature)->Precipitation / Crystallization Single Crystal\nX-ray Diffraction (XRD) Single Crystal X-ray Diffraction (XRD) Precipitation / Crystallization->Single Crystal\nX-ray Diffraction (XRD) Primary Method Solution NMR\n(³¹P, ¹H) Solution NMR (³¹P, ¹H) Precipitation / Crystallization->Solution NMR\n(³¹P, ¹H) Complementary Mass Spectrometry\n(MS) Mass Spectrometry (MS) Precipitation / Crystallization->Mass Spectrometry\n(MS) Confirm Identity Determine Exact\nMolecular Structure Determine Exact Molecular Structure Single Crystal\nX-ray Diffraction (XRD)->Determine Exact\nMolecular Structure Confirm Purity &\nLigand Coordination Confirm Purity & Ligand Coordination Solution NMR\n(³¹P, ¹H)->Confirm Purity &\nLigand Coordination Verify Complex\nFormation Verify Complex Formation Mass Spectrometry\n(MS)->Verify Complex\nFormation Coordination Geometry\n& Bond Lengths/Angles Coordination Geometry & Bond Lengths/Angles Determine Exact\nMolecular Structure->Coordination Geometry\n& Bond Lengths/Angles Solution-State Behavior\n& Fluxionality Solution-State Behavior & Fluxionality Confirm Purity &\nLigand Coordination->Solution-State Behavior\n& Fluxionality Molecular Formula\nConfirmation Molecular Formula Confirmation Verify Complex\nFormation->Molecular Formula\nConfirmation Final Structural\nAssignment Final Structural Assignment Coordination Geometry\n& Bond Lengths/Angles->Final Structural\nAssignment Solution-State Behavior\n& Fluxionality->Final Structural\nAssignment Molecular Formula\nConfirmation->Final Structural\nAssignment

Experimental workflow from synthesis to final structural confirmation of [Au(dppe)₂]⁺.

Quantitative Structural Data

Based on the established chemistry of gold(I)-diphosphine complexes, the expected structural parameters are summarized below.

Table 1: Expected Structural Parameters for [Au(dppe)₂]⁺

Parameter Expected Value Description
Coordination Number 2 Two phosphorus atoms from ligands coordinate gold(I) [1].
Geometry Linear Arrangement around the gold(I) center [1].
P–Au–P Angle ~180° Bond angle formed by the two coordinating phosphorus atoms and gold.
Au–P Bond Length ~2.2 - 2.3 Å Typical range for coordinate covalent bonds in gold(I)-phosphine complexes [1].
Chelate Ring Conformation Five-membered ring Each dppe ligand forms a ring with a gauche P–C–C–P conformation [2].

Experimental Protocols for Synthesis and Characterization

Synthesis of Gold(I)-Diphosphine Complexes

A typical synthesis involves reacting a gold(I) precursor like AuCl(THT) (THT = tetrahydrothiophene) with slightly more than 2 equivalents of dppe ligand [1]. The reaction proceeds at room temperature in a solvent like dichloromethane. The product can be isolated by precipitation through careful solvent layering or evaporation.

Key Characterization Techniques
  • Single Crystal X-ray Diffraction (XRD): The definitive method for determining solid-state structure, providing precise Au–P bond lengths and P–Au–P bond angles [1].
  • Solution Nuclear Magnetic Resonance (NMR):
    • ³¹P NMR Spectroscopy: A key technique for characterizing phosphine-ligated gold complexes [1]. For a symmetric complex like [Au(dppe)₂]⁺, the ³¹P NMR spectrum may show a single peak due to fluxionality [1].
    • ¹H NMR Spectroscopy: Used to confirm ligand identity and complex purity.
  • Mass Spectrometry (MS): Essential for confirming the molecular ion peak of [Au(dppe)₂]⁺ and verifying successful complex formation [1].

References

Chemical Profile of [Au(dppe)2]Cl

Author: Smolecule Technical Support Team. Date: February 2026

The formula [Au(dppe)2]Cl describes a coordination compound. Here is a breakdown of its likely components and properties:

Component Description
Central Metal Ion Gold (Au), most likely in the +1 oxidation state (Au(I)).
Ligands Two dppe molecules. Dppe is the abbreviation for 1,2-Bis(diphenylphosphino)ethane, a bidentate phosphine ligand.
Counter Ion Chloride (Cl⁻).
Coordination Geometry Likely linear or near-linear at the gold center.
Coordination Number 2 (if dppe is chelating, it satisfies this with two P atoms).
Electron Count Typically a d¹⁰ complex, often diamagnetic.

Key Inferences:

  • Ligand Role: Dppe is a well-known chelating ligand, meaning its two phosphorus donor atoms bind to the same gold center, forming a stable ring structure. This makes the complex very stable [1].
  • Chloride's Role: The chloride ion is likely an outer-sphere counterion that balances the positive charge of the [Au(dppe)2]⁺ complex cation. This is a common feature in coordination compounds, as seen in examples like [Co(NH₃)₆]Cl₃ [2].
  • Properties and Applications: Gold(I) phosphine complexes are extensively studied in fields like catalysis and medicinal chemistry. A well-known example is the anti-arthritic drug Auranofin. While the specific biological activity of [Au(dppe)2]Cl is not detailed here, its structure suggests it could be investigated for similar therapeutic applications.

Proposed Characterization Workflow

To thoroughly characterize a compound like [Au(dppe)2]Cl, researchers would follow a multi-technique approach. The diagram below outlines a potential experimental workflow.

G Start Sample: [Au(dppe)2]Cl Synthesis Synthesis & Purification Start->Synthesis Elemental Elemental Analysis (EA) Synthesis->Elemental Composition NMR NMR Spectroscopy Synthesis->NMR Structure/Purity MS Mass Spectrometry (MS) Synthesis->MS Molecular Mass SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Synthesis->SCXRD Definitive Structure

Proposed experimental workflow for characterizing [Au(dppe)2]Cl.

Detailed Methodologies:

  • Elemental Analysis (EA): This technique verifies the empirical formula by determining the weight percentages of carbon, hydrogen, and other elements in the compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • ³¹P NMR: This is a critical technique for phosphine complexes. It would show a single peak, confirming the equivalence of the phosphorus atoms in both dppe ligands.
    • ¹H NMR: Used to confirm the structure of the dppe ligand and the integrity of the complex.
  • Mass Spectrometry (MS):
    • Electrospray Ionization Mass Spectrometry (ESI-MS) would be ideal. It would likely show a peak for the [Au(dppe)2]⁺ cation, confirming the molecular mass of the complex.
  • Single-Crystal X-Ray Diffraction (SCXRD):
    • This is the most powerful technique for definitive structural characterization. It would unambiguously confirm the gold's oxidation state, coordination geometry, bond lengths, and bond angles.

References

Core Characterization Techniques for [Au(dppe)2]Cl

Author: Smolecule Technical Support Team. Date: February 2026

For a gold(I) complex with two bidentate phosphine ligands like [Au(dppe)2]Cl, the following techniques are essential for comprehensive structural and chemical characterization [1] [2] [3]:

Technique Primary Information Obtained Application to [Au(dppe)2]Cl
X-ray Diffraction (XRD) Unambiguous molecular structure, bond lengths, bond angles, and coordination geometry. Confirms linear P-Au-P coordination, Au-P bond distance (~2.3 Å), and cation geometry [2].

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment, purity, and solution-state structure. | ³¹P NMR: Single peak confirms equivalent P atoms. ¹H NMR: Verifies dppe ligand integrity. | | Elemental Analysis (EA) | Quantitative elemental composition (C, H, P). | Verifies bulk purity and matches calculated formula percentages. | | Mass Spectrometry (MS) | Molecular mass of the complex ion. | ESI-MS identifies the mass-to-charge ratio of the [Au(dppe)2]+ cation. | | X-ray Absorption Spectroscopy (XAS) | Oxidation state and local atomic structure (complementary to XRD) [1] [3]. | XANES confirms Au(I) state. EXAFS provides Au-P coordination number and distance. |

Experimental Workflow for Characterization

The following diagram maps the logical sequence for characterizing the complex, from synthesis to data interpretation.

G Start Start: Synthesize [Au(dppe)₂]Cl A Purification Start->A B Initial Analysis (Elemental Analysis) A->B C Solution-State Analysis (NMR, MS) B->C D Solid-State Analysis (XRD) C->D F Data Integration & Reporting C->F Parallel path E Advanced & Complementary Analysis (XAS) D->E If needed E->F

Characterization workflow for [Au(dppe)2]Cl

References

Application Notes: [Au(dppe)₂]Cl as a Potential Anticancer Agent

Author: Smolecule Technical Support Team. Date: February 2026

1. Mechanism of Action Hypotheses Based on the behavior of characterized gold complexes, the antitumour activity of [Au(dppe)₂]Cl is likely mediated by the following mechanisms:

  • Thioredoxin Reductase (TrxR) Inhibition: Gold(I) centres have a high affinity for selenocysteine or cysteine residues in the active site of TrxR. Inhibition of this enzyme disrupts cellular redox homeostasis, inducing oxidative stress and leading to apoptosis [1]. This is a well-established mechanism for gold(I) complexes like Auranofin.
  • Induction of Apoptosis: Treatment may trigger mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors. This can involve the upregulation of proteins like Bax and downregulation of Bcl-2, activating caspases 3 and 7 [2].
  • Interaction with Model Proteins: The complex is expected to act as a prodrug, releasing the [Au(dppe)]⁺ fragment which can bind to free cysteine residues on proteins such as Human Serum Albumin (HSA) and Human Carbonic Anhydrase I (hCA I). This protein binding is a key step in its biological activation and distribution [1].

2. Key Experimental Findings for Analogous Gold Complexes The following table summarizes quantitative data from studies on related gold(I) complexes, which can serve as a benchmark for your research on [Au(dppe)₂]Cl.

Table 1: Cytotoxicity and TrxR Inhibition of Selected Gold(I) Complexes

Compound Cell Line (Cancer Type) IC₅₀ (Cytotoxicity) IC₅₀ (TrxR Inhibition) Key Findings
Auranofin (AF) A2780 (Ovarian) ~1-10 µM Low µM range Reference compound; binds to HSA and hCA I [1].
AuP(OCH₃)₃SAtg A2780 (Ovarian) ~1-10 µM Low µM range Most active against A2780 and cisplatin-resistant A2780R cells [1].
AuP(OCH₃)₃I SKOV-3 (Ovarian) ~1-10 µM Low µM range Most active against SKOV-3 cells [1].
Pd(II) complex of 6-propyl-2-thiouracil HeLa (Cervical) 0.00064 mM Not Reported Showed 149x greater potency than the free ligand [3].

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the antitumour activity of [Au(dppe)₂]Cl.

Protocol 1: Cytotoxicity Assay (MTT or Similar)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of [Au(dppe)₂]Cl against a panel of cancer cell lines. Materials:

  • Cell lines: Select relevant lines (e.g., A2780, A2780R, SKOV-3 ovarian cancer, HeLa) [3] [1].
  • Complete cell culture medium.
  • [Au(dppe)₂]Cl stock solution (e.g., 10 mM in DMSO).
  • Sterile 96-well cell culture plates.
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow cell adhesion.
  • Compound Treatment: Prepare serial dilutions of [Au(dppe)₂]Cl in medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells with DMSO vehicle (control). Test each concentration in triplicate.
  • Incubation: Incubate the plates for 72 hours.
  • Viability Measurement: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and dissolve the formed formazan crystals in 100 µL of DMSO. Shake the plate gently for 10 minutes.
  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Investigating Protein Interactions via ESI-MS

Objective: To characterize the binding of [Au(dppe)₂]Cl to model proteins. Materials:

  • Model proteins: Human Serum Albumin (HSA) and Human Carbonic Anhydrase I (hCA I) [1].
  • Ammonium acetate buffer (20 mM, pH 7.4).
  • [Au(dppe)₂]Cl stock solution.
  • ESI-MS instrument.

Procedure:

  • Sample Preparation: Incubate each protein (5 µM) with [Au(dppe)₂]Cl (50 µM) in ammonium acetate buffer.
  • Control: Prepare a separate sample with protein alone in buffer.
  • Incubation: Allow the reaction to proceed for 24 hours at 37°C.
  • Analysis: Desalt the samples using size-exclusion spin columns or buffer exchange. Analyze the samples by ESI-MS. Compare the deconvoluted mass spectra of the protein-compound mixture with the protein-alone control.
  • Interpretation: The formation of a protein-adduct will be indicated by a new peak with a mass increase corresponding to the binding of the [Au(dppe)]⁺ fragment or other decomposition products [1].

Protocol 3: Thioredoxin Reductase (TrxR) Inhibition Assay

Objective: To evaluate the inhibitory effect of [Au(dppe)₂]Cl on TrxR activity. Materials:

  • Recombinant TrxR enzyme.
  • NADPH.
  • DTNB (5,5'-Dithio-bis-(2-nitrobenzoic acid)).
  • Potassium phosphate buffer (0.1 M, pH 7.4, with 1 mM EDTA).
  • UV-Vis spectrophotometer.

Procedure:

  • Reaction Mixture: Prepare a solution containing TrxR, NADPH (200 µM), and DTNB (2 mM) in potassium phosphate buffer.
  • Inhibition: Pre-incubate the enzyme with various concentrations of [Au(dppe)₂]Cl for 15-30 minutes.
  • Kinetic Measurement: Initiate the reaction by adding DTNB and monitor the increase in absorbance at 412 nm for 5-10 minutes. This absorbance increase corresponds to the reduction of DTNB by TrxR.
  • Data Analysis: Calculate the enzyme activity rates. The IC₅₀ value for TrxR inhibition is the concentration of [Au(dppe)₂]Cl that reduces the enzyme activity by 50%, determined by non-linear regression analysis of the dose-response data.

Pathway and Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action and key experimental workflows.

mechanism Start [Au(dppe)₂]Cl Uptake Cellular Uptake Start->Uptake Activation Activation/De-ligation Uptake->Activation AuFragment Reactive Au Fragment Activation->AuFragment TrxR Inhibits TrxR AuFragment->TrxR  Primary Target MMP Loss of Mitochondrial Membrane Potential AuFragment->MMP  Direct Effect ROS ↑ Oxidative Stress TrxR->ROS ROS->MMP Apoptosis Induction of Apoptosis ROS->Apoptosis MMP->Apoptosis End Cancer Cell Death Apoptosis->End

workflow Step1 1. In vitro Cytotoxicity (MTT Assay) Step2 2. Target Engagement (TrxR Inhibition Assay) Step1->Step2 Step3 3. Mechanism & Binding (Protein Interaction via ESI-MS) Step2->Step3 Step4 4. Data Integration & Hypothesis Refinement Step3->Step4

Important Notes for Researchers

  • Solubility and Stability: The solubility of [Au(dppe)₂]Cl should be determined in aqueous buffers. Using a co-solvent like DMSO is common, but the final concentration in biological assays should be kept low (typically <0.1-1.0%) to avoid solvent toxicity. The compound's stability in the chosen assay medium should be monitored over time [1].
  • Ligand Effects: The dppe (1,2-bis(diphenylphosphino)ethane) ligand is bidentate, which may confer greater stability compared to monodentate phosphine/phosphite ligands found in other complexes like Auranofin. This could influence the kinetics of gold release and the compound's reactivity profile [1].

References

Comprehensive Application Notes and Protocols: Gold(I) Complexes as Anticancer Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gold(I) Complexes in Anticancer Research

The exploration of gold-based compounds in medicinal chemistry has evolved significantly beyond their historical use in treating rheumatoid arthritis. In recent decades, gold(I) complexes have emerged as promising anticancer agents with unique mechanisms of action distinct from platinum-based chemotherapeutics like cisplatin. These complexes demonstrate particular efficacy against various cancer types, including lung, ovarian, and breast cancers, with some showing activity in cisplatin-resistant models, highlighting their potential to overcome conventional chemotherapy resistance [1]. The attractiveness of gold(I) complexes in oncology stems from their versatile chemical properties, including variable ligand coordination, accessible redox states, and specific interactions with biological targets, particularly selenocysteine-containing enzymes like thioredoxin reductase [1].

Research advances have revealed that gold(I) complexes exert their anticancer effects through multiple pathways, including oxidative stress induction, mitochondrial dysfunction, and enzyme inhibition. This multi-target approach enhances their efficacy while potentially reducing the development of treatment resistance. The present application notes provide a comprehensive overview of the current state of gold(I) complex research, including synthesis protocols, mechanism of action studies, biological evaluation methods, and key structure-activity relationships to guide researchers in developing improved gold-based anticancer agents.

Mechanisms of Action

Molecular Targets and Anticancer Effects

Gold(I) complexes demonstrate a diverse range of molecular interactions that contribute to their anticancer properties, with several key targets and mechanisms identified:

  • Thioredoxin Reductase (TrxR) Inhibition: The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis, and cancer cells frequently overexpress this system to counteract oxidative stress. Gold(I) complexes, including auranofin and N-heterocyclic carbene (NHC) derivatives, potently inhibit TrxR by binding to the selenocysteine residue in the enzyme's active site. This inhibition disrupts cellular antioxidant defenses, leading to reactive oxygen species (ROS) accumulation and oxidative damage [1]. Research demonstrates that ferrocenylated NHC-gold(I) complexes simultaneously inhibit TrxR while generating ROS through ferrocene redox cycling, creating a dual oxidative stress mechanism that overwhelms cancer cells' adaptive capabilities [2].

  • Reactive Oxygen Species (ROS) Generation: Beyond TrxR inhibition, many gold(I) complexes directly or indirectly increase intracellular ROS levels through various mechanisms. Ferrocene-containing complexes undergo redox cycling between ferrocene (Fe²⁺) and ferrocenium (Fe³⁺) states, generating superoxide and subsequent ROS cascades. This ROS burst induces oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic pathways [2]. Additionally, gold(I) complexes can impair mitochondrial function, further enhancing ROS production and activating intrinsic apoptosis.

  • Proteasome Inhibition: Recent evidence indicates that certain dinuclear gold(I) complexes with carbene and diphosphane ligands effectively inhibit proteasome activity. One specific complex (DCyPA) demonstrated significant suppression of proteasome function in A549 lung cancer cells, accompanied by decreased NF-κB activity and downregulation of cancer stem cell markers (NOTCH1, CD133, ALDH1, and CD44) [3]. This mechanism represents a promising therapeutic approach, particularly for tumors dependent on proteasome function for survival.

  • Multi-Target Interactions: Advanced computational studies suggest that phosphinogold(I) thiocarbohydrate complexes exhibit strong binding affinities for multiple cancer-related protein targets, including AKT2 and PARP-1. These interactions potentially disrupt DNA repair mechanisms and survival signaling pathways, indicating a multi-target therapeutic profile that could enhance efficacy and reduce resistance development [4].

Table 1: Key Molecular Targets of Gold(I) Anticancer Complexes

Molecular Target Complex Examples Biological Consequence Experimental Evidence
Thioredoxin Reductase (TrxR) Auranofin, NHC-gold(I) complexes ROS accumulation, oxidative stress, apoptosis Enzyme activity assays, ROS detection [1] [2]
Mitochondrial Electron Transport Chain Ferrocenylated NHC-gold(I) complexes Mitochondrial membrane depolarization, ROS generation JC-1 staining, oxygen consumption assays [2]
Proteasome Dinuclear carbene-diphosphane gold(I) complexes NF-κB inhibition, cell cycle arrest, apoptosis Proteasome activity assays, Western blotting [3]
DNA Repair Machinery Phosphinogold(I) thiocarbohydrate complexes DNA damage accumulation, apoptosis Molecular docking, comet assay [4]
Topoisomerases Gold(III) complexes (informs gold(I) design) DNA cleavage, replication inhibition DNA relaxation assays [5]
Signaling Pathways

The mechanistic understanding of gold(I) complexes is visualized in the following pathway diagram, which integrates multiple molecular targets and their biological consequences:

G GoldComplex Gold(I) Complex TrxR Thioredoxin Reductase Inhibition GoldComplex->TrxR Mitochondria Mitochondrial Dysfunction GoldComplex->Mitochondria Proteasome Proteasome Inhibition GoldComplex->Proteasome DNA DNA Damage Response GoldComplex->DNA ROS ROS Accumulation TrxR->ROS Blocks antioxidant system Mitochondria->ROS Electron transport disruption NFkB NF-κB Pathway Inhibition Proteasome->NFkB Apoptosis Apoptosis Activation DNA->Apoptosis CellCycle Cell Cycle Arrest (G0/G1 Phase) DNA->CellCycle OxStress Oxidative Stress ROS->OxStress OxStress->Apoptosis NFkB->Apoptosis CSC Cancer Stem Cell Marker Reduction NFkB->CSC NOTCH1, CD133, ALDH1, CD44

Diagram 1: Signaling Pathways of Gold(I) Complex Anticancer Activity. This diagram illustrates the multiple molecular mechanisms through which gold(I) complexes exert their anticancer effects, including thioredoxin reductase inhibition, mitochondrial dysfunction, proteasome inhibition, and DNA damage response activation, ultimately leading to apoptosis, cell cycle arrest, and reduction of cancer stem cell markers.

Synthesis Protocols

Preparation of N-Heterocyclic Carbene Gold(I) Chloride Complexes

The synthesis of N-heterocyclic carbene (NHC) gold(I) chloride complexes represents a fundamental protocol in medicinal gold chemistry, providing versatile intermediates for further derivatization. The following optimized procedure adapted from Nature Protocols allows for multigram synthesis of bench-stable complexes under aerobic conditions [6]:

  • Materials:

    • Imidazolium salt precursors (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
    • Gold precursor (AuCl(SMe₂))
    • Mild base (sodium hexamethyldisilazide, NaHMDS)
    • Anhydrous tetrahydrofuran (THF)
    • Inert atmosphere equipment (nitrogen or argon glove box)
  • Procedure:

    • In an inert atmosphere glove box, dissolve the imidazolium salt (10 mmol) and AuCl(SMe₂) (10 mmol) in 40 mL anhydrous THF in a 100 mL round-bottom flask.
    • Slowly add NaHMDS (10 mmol in 10 mL THF) dropwise with stirring at room temperature. The reaction mixture typically changes color immediately.
    • Continue stirring for 2-3 hours at room temperature, monitoring reaction completion by TLC.
    • Remove the solvent under reduced pressure to obtain a crude solid.
    • Wash the solid with cold methanol (2 × 10 mL) and diethyl ether (3 × 10 mL).
    • Recrystallize from dichloromethane/hexane to obtain pure NHC-Au-Cl complex as a white solid.
  • Key Considerations:

    • This weak base approach eliminates the need for strong bases or unstable silver-NHC transfer complexes, providing operational simplicity and excellent yields (76-99%).
    • The method works effectively for various NHC ligands, including IMes (N,N'-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene), IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and IPr* (N,N'-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene).
    • All products are air- and moisture-stable, facilitating storage and subsequent synthetic modifications.
Synthesis of Dinuclear Gold(I) Complexes

Dinuclear gold(I) complexes with mixed ligands have demonstrated enhanced anticancer activity in recent studies. The following protocol describes the preparation of dinuclear carbene-diphosphane gold(I) complexes [3]:

  • Materials:

    • Mononuclear NHC-gold(I) chloride precursor
    • Diphosphane ligands (e.g., bis(1,2-diphenylphosphano)ethane, bis[2-(dicyclohexylphosphano)ethyl]amine)
    • Silver triflate or similar halide abstractor
    • Dichloromethane, methanol
  • Procedure:

    • Dissolve the mononuclear NHC-Au-Cl complex (1 mmol) and silver triflate (1 mmol) in 20 mL dichloromethane.
    • Stir the mixture in the dark for 1 hour to precipitate silver chloride.
    • Filter the reaction mixture through celite to remove silver salts.
    • Add the diphosphane ligand (0.5 mmol) to the filtrate and stir for 4 hours at room temperature.
    • Reduce solvent volume to approximately 5 mL under vacuum.
    • Carefully layer with 15 mL methanol and allow slow diffusion to form crystals.
    • Collect crystals by filtration and wash with cold methanol.
  • Characterization:

    • Confirm structure by NMR spectroscopy ( [3]31P NMR provides characteristic shifts)
    • Elemental analysis should agree with theoretical values within 0.4%
    • X-ray crystallography for unambiguous structural assignment when possible

Biological Evaluation

In Vitro Anticancer Activity Assessment

Standardized protocols for evaluating the anticancer potential of gold(I) complexes include the following essential assays:

  • Cell Viability Assays:

    • Procedure: Seed cancer cells (e.g., A549 lung, MCF-7 breast, PC-3 prostate) in 96-well plates (5,000-10,000 cells/well). After 24 hours, treat with test compounds at varying concentrations (typically 0.1-100 μM). Incubate for 48-72 hours, then assess viability using MTT, MTS, or resazurin reduction assays. Calculate IC₅₀ values using nonlinear regression analysis.
    • Quality Control: Include cisplatin and auranofin as reference compounds. Perform experiments in triplicate with at least three biological replicates.
  • Mechanistic Studies:

    • ROS Detection: Use CM-H₂DCFDA or dihydroethidium staining followed by flow cytometry or fluorescence microscopy. Treat cells with gold complexes for 4-24 hours at their IC₅₀ concentrations, then measure fluorescence intensity relative to untreated controls [2].
    • Apoptosis Assessment: Perform Annexin V/propidium iodide dual staining followed by flow cytometry. Analyze early and late apoptotic populations after 24-48 hours of treatment.
    • Mitochondrial Membrane Potential: Use JC-1 dye to monitor mitochondrial depolarization, a hallmark of intrinsic apoptosis initiation.
    • Cell Cycle Analysis: Fix cells with ethanol, treat with RNase A, stain with propidium iodide, and analyze DNA content by flow cytometry to identify cell cycle phase distribution.

Table 2: In Vitro Anticancer Activity of Selected Gold(I) Complexes

Complex Chemical Class Cancer Cell Line IC₅₀ Value Key Mechanisms Reference
Auranofin Gold(I)-phosphine-thiolate A549 (lung) <2 μM TrxR inhibition, ROS generation, p38 MAPK activation [1]
Ferrocenylated NHC-gold(I) (Complex 6) N-heterocyclic carbene with ferrocene A549 (lung) 0.03 μM (tenfold more potent than auranofin) Dual ROS generation, TrxR inhibition, ER stress [2]
Dinuclear carbene-DCyPA gold(I) (Complex 3) Dinuclear carbene-diphosphane A549 (lung) Superior to cisplatin Proteasome inhibition, stem cell marker reduction, spheroid growth inhibition [3]
Phosphinogold(I) thiocarbohydrate (Complex 13) Phosphine-thiocarbohydrate PC-3 (prostate) 0.03 μM Multi-target inhibition, high tumor selectivity (TS ≈ 24) [4]
Phosphinogold(I) thiocarbohydrate (Complex 9) Phosphine-thiocarbohydrate MCF-7 (breast) 0.07 μM Strong PARP-1 and AKT2 binding, DNA repair disruption [4]
Ex Vivo Toxicity Assessment Using Precision-Cut Tissue Slices

The Precision-Cut Tissue Slice (PCTS) technology provides a physiologically relevant model for evaluating compound toxicity in healthy tissues, serving as a bridge between conventional cell culture and in vivo studies [7]:

  • Tissue Preparation:

    • Obtain fresh liver and kidney tissues from male Wistar rats (250-300 g).
    • Prepare tissue cores using biopsy punches (5 mm diameter for kidney cortex) or hollow drill bits (for liver).
    • Generate slices of consistent thickness (∼150 μm for kidney, ∼250 μm for liver) using a specialized tissue slicer (e.g., Krumdieck tissue slicer) in ice-cold, oxygenated Krebs-Henseleit buffer.
  • Slice Incubation and Treatment:

    • Incubate individual slices in 12-well plates with 1.3 mL Williams' Medium E supplemented with 25 mM glucose and antibiotics.
    • Maintain at 37°C under 80% O₂/5% CO₂ atmosphere with continuous shaking (90 oscillations/min).
    • After 1 hour pre-incubation, transfer slices to fresh medium containing test compounds (typically 1-100 μM) for 24 hours exposure.
  • Viability and Toxicity Assessment:

    • ATP Content Measurement: Homogenize slices in EDTA-containing ethanol, then quantify ATP using bioluminescence assays. Express viability as percentage of untreated control slices.
    • Histomorphological Evaluation: Fix slices in formalin, embed in paraffin, section, and stain with hematoxylin and eosin. Assess tissue architecture and specific damage patterns.
    • Gene Expression Analysis: Isolate total RNA, synthesize cDNA, and perform qPCR for stress response genes (oxidative stress, apoptosis, hypoxia).
    • Metal Accumulation: Digest tissue slices in nitric acid and measure gold content by ICP-MS to correlate tissue concentrations with toxic effects.

Table 3: Ex Vivo Toxicity Profile of Selected Gold(I) Complexes in Rat Tissue Slices

Complex TC₅₀ Kidney TC₅₀ Liver Tissue Gold Accumulation Histopathological Findings Reference
Lansoprazole-Au(I) Complex 1 Intermediate Intermediate Moderate Distal tubular damage [7]
Lansoprazole-Au(I) Complex 2 >100 μM >100 μM Low Minimal changes [7]
Lansoprazole-Au(I) Complex 3 <10 μM <10 μM High Extensive distal tubular damage [7]
Cisplatin ~50 μM >100 μM Not reported Proximal tubular damage [7]
Auranofin ~20 μM ~25 μM Moderate Moderate hepatocellular damage [7]

Case Studies of Promising Gold(I) Complexes

Ferrocenylated N-Heterocyclic Carbene Gold(I) Complexes

A compelling example of rational design in gold-based anticancer agents comes from ferrocenylated N-heterocyclic carbene gold(I) complexes. These hybrid compounds combine the TrxR-inhibiting capability of gold(I) with the ROS-generating property of ferrocene, creating a dual mechanism of action [2]. Structure-activity relationship studies revealed that anticancer activity directly correlated with ferrocene content, with the bis(ferrocenyl) complex (Complex 6) demonstrating the highest potency (IC₅₀ = 0.03 μM in A549 cells). Mechanistic investigations confirmed that these complexes simultaneously inhibit thioredoxin reductase and generate significant reactive oxygen species, leading to endoplasmic reticulum stress and apoptosis. RNA microarray analysis further elucidated their impact on gene expression pathways related to oxidative stress response.

Dinuclear Carbene-Diphosphane Gold(I) Complexes

Recent research has highlighted the superior activity of dinuclear gold(I) complexes compared to their mononuclear counterparts. One exemplary complex featuring IPr carbene and bis[2-(dicyclohexylphosphano)ethyl]amine (DCyPA) ligands demonstrated exceptional activity in both 2D and 3D cancer models [3]. In A549 lung cancer cells, this complex induced G0/G1 cell cycle arrest, promoted ROS generation, and triggered apoptosis. Notably, it inhibited both proteasome activity and NF-κB signaling while downregulating key lung cancer stem cell markers (NOTCH1, CD133, ALDH1, CD44). Importantly, the complex maintained efficacy in 3D multicellular tumor spheroids, a model that better mimics in vivo tumor architecture and drug resistance mechanisms, suggesting potential for overcoming microenvironment-mediated resistance.

In Vivo Efficacy of GoldLeish Complexes

While originally developed for antileishmanial applications, the GoldLeish project provides valuable insights into the in vivo behavior of gold(I) complexes. Selected gold(I) phosphine complexes demonstrated significant oral bioavailability and favorable pharmacokinetic profiles in BALB/c mouse models [8]. Treatment with 12.5 mg/kg/day of AdT Et (Complex 3) or AdO Et (Complex 4) significantly reduced lesion size and parasite burden in infected animals, as monitored by bioimaging. Furthermore, combination therapy with miltefosine allowed for a 50% reduction in treatment duration. These findings encourage the translation of gold(I) complexes for oncology applications, particularly highlighting their potential for oral administration, which remains uncommon for metal-based chemotherapeutics.

Concluding Remarks and Future Perspectives

Gold(I) complexes represent a promising class of experimental anticancer agents with diverse mechanisms of action that can overcome limitations of established platinum-based drugs. Their ability to target multiple cellular pathways simultaneously—particularly through thioredoxin reductase inhibition, ROS generation, and proteasome suppression—provides a strong foundation for developing effective therapeutics against resistant cancers.

Future research should focus on several key areas:

  • Enhanced Tumor Selectivity: Leveraging ligand design to improve cancer-specific targeting while minimizing healthy tissue toxicity.
  • Combination Therapies: Systematic evaluation of gold(I) complexes with conventional chemotherapy, radiation, and targeted agents.
  • Advanced Formulation Strategies: Developing nanocarrier systems to improve pharmacokinetic profiles and tissue distribution.
  • Biomarker Identification: Discovering predictive biomarkers to identify patient populations most likely to respond to gold(I)-based therapies.

The protocols and data summarized in these Application Notes provide a robust foundation for researchers pursuing the development of gold-based anticancer agents, with standardized methods for synthesis, biological evaluation, and toxicity assessment facilitating comparison across research groups and compound series.

References

Mitochondrial Targeting: Mechanisms & Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The efficient delivery of compounds to mitochondria often relies on specific structural determinants. Understanding these is key to rationalizing and validating the action of your gold complex.

  • Targeting Signals and Mechanisms: The most common mechanism for mitochondrial matrix localization involves Mitochondrial Targeting Sequences (MTS). These are N-terminal peptide sequences that form amphipathic helices, enriched in basic, hydrophobic, and hydroxylated residues, which are recognized by the import machinery (TOM and TIM complexes) [1] [2]. Furthermore, research shows that efficient targeting can also depend on cooperation with internal MTS (iMTS) domains or other distal residues within the full-length protein (or compound structure), which may regulate import rates or stability [1] [2].
  • Experimental Validation of Localization: To confirm that [Au(dppe)2]Cl localizes to mitochondria, you can use co-localization studies with fluorescent dyes.
    • Protocol: Treat cells (e.g., HepG2) with your compound. Subsequently, stain the cells with MitoTracker Green (a fluorescent probe that accumulates in mitochondria regardless of membrane potential) and a compatible fluorescent tag for your gold complex if available [3] [4].
    • Measurement: Analyze the cells using confocal microscopy. A high Pearson's correlation coefficient between the two fluorescence signals confirms mitochondrial co-localization [4].

Protocols for Assessing Mitochondrial Function

Once mitochondrial localization is established, the following key protocols can be used to evaluate the functional consequences. These methods are standardized and widely used in the field [5].

Protocol 1: Measuring Oxygen Consumption Rate (OCR)

The OCR is a crucial indicator of mitochondrial respiratory function and can be measured using an extracellular flux analyzer [3] [5].

  • Cell Seeding: Seed cells in a specialized microplate and culture until they form a monolayer.
  • Treatment: Incubate cells with [Au(dppe)2]Cl and appropriate controls.
  • Sensor Cartridge: Hydrate the sensor cartridge in a CO₂-free incubator.
  • Assay Run: Replace the culture medium with assay medium. The instrument will measure the OCR in real-time following the sequential injection of mitochondrial inhibitors:
    • Oligomycin: ATP synthase inhibitor; reveals ATP-linked respiration.
    • FCCP: Mitochondrial uncoupler; reveals maximum respiratory capacity.
    • Antimycin A & Rotenone: Complex III and I inhibitors; reveal non-mitochondrial respiration [3] [5].
Protocol 2: Measuring Mitochondrial Membrane Potential (MMP)

The MMP (Δψm) is a key indicator of mitochondrial health and can be detected using the cationic dye JC-1 and flow cytometry [3] [4].

  • Cell Treatment: Seed and treat cells in 6-well plates.
  • Staining: Collect cells and incubate with JC-1 dye solution at 37°C for 20-30 minutes.
  • Washing: Wash cells twice with warm JC-1 staining buffer.
  • Flow Cytometry: Resuspend cells in buffer and analyze immediately. JC-1 exhibits a potential-dependent emission shift:
    • High MMP: JC-1 forms aggregates (J-aggregates) that emit red fluorescence (~590 nm).
    • Low MMP: JC-1 remains in monomeric form, emitting green fluorescence (~529 nm).
  • Calculation: The ratio of red to green fluorescence intensity is a quantitative indicator of MMP [3].
Protocol 3: Measuring Cellular ATP Levels

ATP levels can be determined using a luciferase-luciferin based assay kit [3] [4].

  • Cell Lysis: Seed and treat cells, then lyse them with the provided lysis buffer.
  • Centrifugation: Centrifuge at 12,000 × g for 5 minutes at 4°C to collect the supernatant.
  • Reaction Preparation: Mix the ATP detection solution with the supernatant or ATP standards in a 96-well plate.
  • Luminescence Measurement: Measure luminescence immediately using a luminometer or plate reader.
  • Calculation: Generate a standard curve from the ATP standards and calculate the ATP concentration in samples, normalizing to total protein content [3].

Data Presentation and Analysis

The quantitative data from the above protocols can be summarized for easy comparison. Below is a template for the OCR assay. Similar tables can be constructed for MMP (Red/Green Fluorescence Ratio) and ATP levels (nmol/mg protein).

Table 1: Key Parameters Derived from OCR Assay after [Au(dppe)2]Cl Treatment

Parameter Control Cells [Au(dppe)2]Cl Treated Cells Description & Biological Meaning
Basal Respiration (Value) (Value) The baseline OCR prior to any injections; reflects energy demand under steady-state conditions [5].
ATP Production (Value) (Value) The OCR linked to ATP synthesis (calculated from the drop after Oligomycin injection) [5].
Maximal Respiration (Value) (Value) The maximum respiratory capacity of the cell after FCCP injection; indicates reserve capacity [5].
Proton Leak (Value) (Value) The OCR remaining after Oligomycin; represents protons leaking back into the matrix without ATP synthesis [5].
Spare Respiratory Capacity (Value) (Value) Calculated as (Maximal Respiration - Basal Respiration); indicates the ability to respond to increased energy demand [5].

Visualizing Pathways and Workflows

To clearly communicate the experimental rationale and processes, here are diagrams created using Graphviz.

Concept of Mitochondrial Targeting & Dysfunction

This diagram illustrates the theoretical pathway of how [Au(dppe)2]Cl might target mitochondria and disrupt its function, based on known mechanisms of mitochondrial disruptors [6] [4].

Targeting Compound Compound MitoImport Mitochondrial Import Machinery (TOM/TIM) Compound->MitoImport Utilizes MTS/iMTS-like properties MitoLocalize Accumulation in Mitochondria MitoImport->MitoLocalize ETCInteract Interaction with ETC/Matrix MitoLocalize->ETCInteract ROS ↑ ROS Production ETCInteract->ROS MMPLoss Loss of MMP (ΔΨm) ETCInteract->MMPLoss ROS->MMPLoss Apoptosis Cell Death/Apoptosis ROS->Apoptosis ATPSuppress Suppressed ATP Production MMPLoss->ATPSuppress ATPSuppress->Apoptosis

Experimental Workflow for Functional Assessment

This diagram outlines the sequential experimental workflow to validate mitochondrial targeting and function, synthesizing the protocols described above [3] [4] [5].

Workflow Start Treat Cells with [Au(dppe)2]Cl Step1 Co-localization Assay (MitoTracker & Compound) Start->Step1 Step2 OCR Assay (Seahorse Analyzer) Step1->Step2 Step3 MMP Assay (JC-1 & Flow Cytometry) Step2->Step3 Step4 ATP Assay (Luciferase-based Kit) Step3->Step4 Integrate Integrate Data & Conclude Step4->Integrate

Key Considerations for Your Research

When applying these protocols to [Au(dppe)2]Cl, consider the following to ensure robust and interpretable results:

  • Cellular Models: Choose relevant cell lines. Cancer lines (e.g., HepG2, MCF-7) are common, but primary neurons or iPSC-derived cells are more physiologically relevant for neurodegenerative disease models [6] [5].
  • Dose and Time: Perform initial dose-response and time-course experiments to identify optimal treatment conditions.
  • Controls: Always include appropriate controls (e.g., untreated cells, vehicle-treated cells, and cells treated with known mitochondrial disruptors like FCCP or Oligomycin).
  • Data Integration: No single assay provides a complete picture. The strength of your application notes will lie in integrating data from localization, multiple functional assays, and cell viability tests to build a compelling narrative about your compound's mechanism.

References

Cellular Uptake Pathways and Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

A primary method for investigating how a compound enters cells is the use of specific pharmacological inhibitors that block distinct endocytic pathways. The table below summarizes common inhibitors and their mechanisms, as applied in studies on metal complexes and other nanoparticles [1] [2] [3].

Table 1: Inhibitors for Characterizing Endocytic Pathways

Inhibitor Target Pathway Mechanism of Action Working Concentration Cytotoxicity Considerations
Chlorpromazine Clathrin-Mediated Endocytosis (CME) Dissociates clathrin lattices by translocating clathrin and adaptors to intracellular membranes [1] [2]. 5-10 μg/mL [2] Cell viability should be confirmed via MTT assay after treatment [1].
Genistein Caveolae-Mediated Endocytosis (CvME) Tyrosine kinase inhibitor; disrupts actin network and dynamin II recruitment [1] [2]. 200 μM [2] -
Filipin III Caveolae-Mediated Endocytosis (CvME) Binds to 3β-hydroxysterol (e.g., cholesterol) on the cell membrane [2] [3]. 1-5 μg/mL [2] -
Methyl-β-Cyclodextrin CME & CvME (Cholesterol-Dependent) Depletes cholesterol from the plasma membrane [2]. 5-10 mM [2] -
Amiloride Macropinocytosis Inhibits Na+/H+ exchange protein [1]. Concentration not specified in results -
Wortmannin Macropinocytosis Phosphatidylinositol 3-kinase (PI3K) inhibitor; affects actin rearrangements [2]. 50 nM [2] -
Nocodazole Microtubule-Dependent Uptake Degrades microtubules [1]. Concentration not specified in results -

The following diagram illustrates the workflow for conducting an inhibitor study and the primary endocytic pathways involved.

G cluster_pathways Endocytic Pathways Start Pre-incubate cells with endocytic inhibitors Incubate Incubate with [Au(dppe)₂]Cl Start->Incubate Measure Measure Internalized Compound Incubate->Measure CME Clathrin-Mediated Endocytosis (CME) Incubate->CME  Inhibitor  Specificity CvME Caveolae-Mediated Endocytosis (CvME) Incubate->CvME Macro Macropinocytosis Incubate->Macro EarlyEndosome EarlyEndosome CME->EarlyEndosome Vesicle (100-150 nm) Caveosome Caveosome CvME->Caveosome Caveolar Vesicle (50-80 nm) Macropinosome Macropinosome Macro->Macropinosome Large Vesicle (>0.2 μm) LateEndosome LateEndosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome ER ER Caveosome->ER or Golgi Macropinosome->Lysosome

Quantifying Cellular Uptake

To accurately measure how much of your complex has been internalized by cells, you can choose from several techniques. The choice of method depends on whether you need to measure total cellular uptake or productive uptake (delivery to the cytosol/nucleus), a critical distinction in developing effective therapeutics [4].

Table 2: Methods for Quantifying Cellular Uptake

Method Measures Protocol Summary Key Considerations

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Total elemental gold | 1. Wash cells to remove extracellular compound. 2. Lyse cells or digest cell pellet with nitric acid. 3. Analyze digestate with ICP-MS [5] [6]. | Gold standard for absolute quantification of metal content. Highly sensitive. | | Liquid Chromatography- Mass Spectrometry (LC-MS/MS) | Total intact complex | 1. Wash cells. 2. Lyse cells and extract the analyte. 3. Analyze extract using LC-MS/MS [6]. | Can distinguish the parent complex from potential metabolites or degradation products. | | Flow Cytometry | Relative uptake in cell population | 1. Incubate cells with compound. 2. Wash cells thoroughly. 3. Analyze cell-associated fluorescence using a flow cytometer [3]. | Requires the complex to be fluorescent. Provides data on population heterogeneity. | | Confocal Laser Scanning Microscopy (CLSM) | Spatial distribution (subcellular localization) | 1. Incubate cells with compound on a glass-bottom dish. 2. Wash and fix cells (e.g., with 4% PFA). 3. Image using a confocal microscope [3]. | Provides visual proof of internalization vs. membrane binding. Can be combined with organelle-specific trackers. |

Recommended Experimental Workflow

This integrated protocol provides a step-by-step guide to characterize the cellular uptake of [Au(dppe)₂]Cl.

G cluster_analysis Analysis Branches A 1. Pre-treatment with Inhibitors • Seed cells in 96-well or 12-well plates. • Pre-incubate with inhibitors for 30 min - 1 hr. B 2. Compound Incubation • Add [Au(dppe)₂]Cl to wells. • Co-incubate for desired time (e.g., 4-24 hrs). A->B C 3. Post-incubation Processing • Wash cells 3x with PBS or cold buffer. • (Optional) Trypsinize to remove membrane-bound complex. B->C D 4. Analysis C->D D1 Quantitative Analysis • Lyse cells for ICP-MS/LC-MS/MS. • Analyze fluorescence via Flow Cytometry. D->D1 D2 Imaging & Localization • Fix cells for Confocal Microscopy. • Use organelle dyes for co-localization. D->D2

Protocol Steps:

  • Cell Culture: Use relevant cell lines (e.g., SKBR3 for cancer studies [3] or COS-7 for general mammalian studies [1]). Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.
  • Inhibitor Preparation: Prepare stock solutions of inhibitors in suitable solvents (e.g., DMSO, water) and dilute in serum-free media to the final working concentration [2].
  • Cytotoxicity Check (Critical Control): Before the uptake experiment, perform an MTT assay to ensure the inhibitor concentrations and treatment times do not significantly reduce cell viability (e.g., >80% viability) [1] [2].
  • Uptake Inhibition: Seed cells and allow them to adhere. Pre-treat cells with the panel of inhibitors for 30 minutes to 1 hour. Then, add [Au(dppe)₂]Cl and incubate for the desired period (e.g., 4 hours) [3].
  • Washing and Harvesting: After incubation, wash the cells thoroughly with cold PBS (pH 7.4) to remove any extracellular compound. For some studies, a brief trypsinization can be used to remove membrane-adherent particles [5].
  • Analysis:
    • For ICP-MS, digest the cell pellet in high-purity nitric acid and dilute before analysis [5].
    • For flow cytometry, analyze the washed cells directly. Use untreated cells to set the autofluorescence baseline [3].
    • For confocal microscopy, fix the washed cells with 4% paraformaldehyde, and mount with a DAPI-containing medium for nuclear staining [3].

Key Takeaways for Your Research

Since direct data on [Au(dppe)₂]Cl is unavailable, your initial studies should focus on establishing these baseline parameters using the described methods.

  • Pathway Identification: The inhibitor-based approach is a powerful first step to identify the dominant entry mechanism[s] [1] [2].
  • Quantification: ICP-MS is the most definitive method for quantifying the total amount of gold internalized by the cells [5].
  • Lipophilicity Matters: Research on other metal complexes, such as ruthenium, shows that increased lipophilicity can dramatically enhance cellular uptake [6]. You may find it valuable to measure the log P value of [Au(dppe)₂]Cl and correlate it with uptake levels.

References

Comprehensive Application Notes and Protocols: Lipophilic Cations as Chemotherapeutic Drugs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lipophilic Cations in Chemotherapy

Lipophilic cations represent a promising class of therapeutic agents that exploit fundamental biophysical properties of cellular membranes for targeted drug delivery. These compounds consist of a cationic head group coupled to a hydrophobic moiety, enabling them to readily cross biological membranes and accumulate within negatively-charged compartments such as mitochondria. The driving force for their selective accumulation is the transmembrane electrical potential (Δψ), which is typically -30 to -60 mV across the plasma membrane and -120 to -180 mV across the mitochondrial inner membrane. [1] [2] This potential difference allows lipophilic cations to achieve concentration gradients of 100 to 1000-fold in mitochondria compared to the extracellular space, making them ideal vehicles for targeting mitochondrial dysfunction in cancer cells. [1]

The therapeutic rationale for using lipophilic cations in chemotherapy stems from observed differences in mitochondrial properties between normal and malignant cells. Many cancer cells exhibit heightened mitochondrial membrane potentials (Δψm) compared to their normal counterparts, creating an opportunity for selective targeting. [3] [4] Additionally, the unique bioenergetic profile of cancer cells—often characterized by increased reliance on mitochondrial metabolism despite maintaining glycolytic capacity—makes them particularly vulnerable to disruption of mitochondrial function. [3] This approach represents a paradigm shift in cancer treatment by targeting essential energy-producing organelles rather than specific signaling pathways or genetic mutations, potentially overcoming common resistance mechanisms. [3] [1]

Mechanisms of Action and Biological Rationale

Fundamental Targeting Principles

The targeting mechanism of lipophilic cations relies on well-established biophysical principles that govern their distribution across biological membranes:

  • Membrane Permeation: The lipophilic nature of these compounds, typically quantified by a positive LogP value (partition coefficient), enables passive diffusion through lipid bilayers without requiring specific transporters. [2] LogP represents the ratio at equilibrium of the concentration of a compound between an oil and a liquid phase, and is a crucial physicochemical parameter that significantly influences various pharmacokinetic properties. [5]

  • Potential-Driven Accumulation: Once inside cells, lipophilic cations are actively concentrated into the mitochondrial matrix driven by the large electrical potential (negative inside) across the inner mitochondrial membrane. [6] [1] This accumulation can reach several hundred-fold higher concentrations in mitochondria compared to the extracellular space. [1]

  • Selective Cancer Cell Targeting: Many cancer cells exhibit elevated mitochondrial membrane potentials compared to normal cells, providing a basis for selective toxicity. [3] [4] This differential accumulation forms the foundation for the therapeutic window of lipophilic cation-based therapies.

Table 1: Key Biophysical Properties Enabling Mitochondrial Targeting

Property Therapeutic Significance Experimental Measurement
Lipophilicity (LogP) Enables membrane permeation Octanol/water partitioning experiments [5]
Cationic Charge Drives potential-dependent accumulation Electrophoretic mobility assays
Delocalized Charge Distribution Enhances membrane permeability Computational molecular modeling
Molecular Volume Affects diffusion kinetics Size-exclusion chromatography
Molecular and Cellular Consequences

At the molecular level, lipophilic cations exert their therapeutic effects through multiple mechanisms:

  • Respiration Inhibition: Many lipophilic cations, including mono-alkyl lipophilic cations (MALCs), inhibit oxidative phosphorylation by interfering with NADH oxidation at mitochondrial complex I. [2] This disruption of electron transport chain function impairs ATP synthesis and creates cellular energy crisis in target cells.

  • Reactive Oxygen Species (ROS) Generation: Several lipophilic cations, including the dimethylsulfonium-based MALC C18-SMe2+, induce production of reactive oxygen species primarily at the level of respiratory complex I. [2] The resulting oxidative stress damages cellular components and can trigger apoptotic pathways.

  • Activation of Cell Death Pathways: The combined effects of energy depletion and oxidative stress often lead to initiation of mitochondria-mediated apoptosis. [3] [2] This programmed cell death pathway involves cytochrome c release, caspase activation, and characteristic nuclear fragmentation.

The following diagram illustrates the mechanism of mitochondrial accumulation and subsequent effects of lipophilic cations:

G LipophilicCation Lipophilic Cation (Extracellular) PlasmaMembrane Plasma Membrane (Δψ = -30 to -60 mV) LipophilicCation->PlasmaMembrane 1. Passive Diffusion Cytoplasm Cytoplasmic Accumulation (10-30x concentration) PlasmaMembrane->Cytoplasm 2. Potential-Driven Accumulation MitochondrialMembrane Mitochondrial Membrane (Δψ = -120 to -180 mV) Cytoplasm->MitochondrialMembrane 3. Membrane Targeting MitochondrialMatrix Mitochondrial Matrix (100-1000x concentration) MitochondrialMembrane->MitochondrialMatrix 4. Hyper-accumulation Effects Cellular Effects: • Respiration Inhibition • ROS Generation • Apoptosis Induction MitochondrialMatrix->Effects 5. Therapeutic Effects

Representative Lipophilic Cationic Compounds

Structural Classes and Properties

Lipophilic cationic compounds encompass several structural classes with varying therapeutic applications:

  • Triphenylphosphonium (TPP) Conjugates: These compounds consist of a triphenylphosphonium cation linked to therapeutic moieties such as vitamin E, ubiquinone, or metformin via hydrocarbon chains. [3] The TPP moiety drives mitochondrial accumulation, while the therapeutic component provides specific pharmacological activity.

  • Mono-Alkyl Lipophilic Cations (MALCs): Also known as cationic surfactants, MALCs feature a single hydrophobic alkyl chain coupled to a cationic head group such as dimethylsulfonium. [2] These compounds exhibit direct anti-fungal and anti-cancer activities through mitochondrial disruption.

  • π-Delocalized Lipophilic Cations (DLCs): This class includes rhodacyanines, azarhodacyanines, β-carbolinium salts, and phenoxazinium salts characterized by charge delocalization across aromatic systems. [7] These compounds demonstrate potent antiprotozoal and anticancer activities.

Table 2: Representative Lipophilic Cationic Compounds and Their Properties

Compound Class Representative Example LogP Value Primary Therapeutic Application Key Mechanisms
TPP Conjugates MitoQ (TPP-ubiquinone) ~2.5-3.5 [2] Cancer, Neurodegenerative Diseases Antioxidant delivery, Complex I inhibition [3]
MALCs C18-SMe2+ (alkyl-dimethylsulfonium) >2.0 [2] Antifungal, Cancer NADH oxidation inhibition, ROS induction [2]
Rhodacyanines MKT-077 ([0,0]rhodacyanine) 2.26 [7] Cancer, Antimalarial Mitochondrial membrane disruption [7]
Rhodamine Dyes TMRM (tetramethylrhodamine methyl ester) 2.74 [2] Research tool (Δψ measurement) Potential-dependent accumulation [6]
Pharmacokinetic Considerations

The drug development potential of lipophilic cations is significantly influenced by their pharmacokinetic properties:

  • Membrane Permeability: The lipophilic character of these compounds enables efficient crossing of biological barriers, including the blood-brain barrier, potentially allowing treatment of central nervous system malignancies. [1]

  • Tissue Distribution: Preclinical studies demonstrate that lipophilic cations can reach therapeutic concentrations in heart, brain, and skeletal muscle—organs most affected by mitochondrial disorders. [1]

  • Metabolic Stability: Structural modifications can enhance metabolic resistance and prolong half-life, as demonstrated by various TPP conjugates and MALCs with optimized alkyl chain lengths. [3] [2]

Therapeutic Applications and Experimental Evidence

Oncology Applications

Lipophilic cations show significant promise in oncology through several therapeutic approaches:

  • Single-Agent Therapy: Compounds such as MKT-077 and certain TPP conjugates demonstrate direct anti-proliferative effects against various cancer cell lines at submicromolar concentrations. [3] [7] These effects are particularly pronounced in cancer cells with heightened mitochondrial dependence.

  • Combination Therapy: Lipophilic cations exhibit synergistic effects with glycolytic inhibitors such as 2-deoxyglucose (2-DG). [3] [4] This combination simultaneously targets mitochondrial and glycolytic energy production, creating a lethal bioenergetic crisis in cancer cells.

  • Drug Resistance Overcoming: The multi-site mechanisms of lipophilic cations, simultaneously affecting energy production, redox balance, and membrane integrity, make them less susceptible to conventional drug resistance mechanisms. [2]

Protocol: Assessment of Antiproliferative Effects

Objective: To evaluate the concentration-dependent effects of lipophilic cations on cancer cell proliferation.

Materials and Reagents:

  • Cancer cell lines of interest (e.g., pancreatic, breast, or colon cancer cells)
  • Lipophilic cation compounds (e.g., MKT-077, C18-SMe2+, or TPP-conjugates)
  • Cell culture media and supplements
  • 96-well tissue culture plates
  • Cell viability assay kits (MTT, XTT, or resazurin-based)
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at optimized densities (typically 2,000-10,000 cells/well) and incubate for 24 hours.
  • Prepare serial dilutions of lipophilic cation compounds in culture medium.
  • Treat cells with compound dilutions for 48-72 hours.
  • Assess cell viability using MTT or similar assay according to manufacturer's instructions.
  • Measure absorbance/fluorescence using a microplate reader.
  • Calculate IC50 values using non-linear regression analysis of concentration-response data.

Data Interpretation:

  • Compare IC50 values across different cancer cell lines and normal controls to establish therapeutic windows.
  • Evaluate the steepness of dose-response curves which may indicate cooperative mechanisms of action.
  • Assess morphological changes using microscopy to identify apoptotic features.

Experimental Protocols and Methodologies

Mitochondrial Membrane Potential (Δψ) Assessment

Objective: To semi-quantitatively analyze mitochondrial membrane potential in living cells using fluorescent lipophilic cations. [6]

Principle: Lipophilic cations such as TMRM and Rhodamine 123 accumulate in the mitochondrial matrix in a Δψ-dependent manner, with fluorescence intensity reflecting Δψ magnitude. [6]

Materials and Reagents:

  • Primary human skin fibroblasts (PHSFs) or other relevant cell types
  • TMRM (tetramethylrhodamine methyl ester) or Rhodamine 123
  • Live-cell imaging chamber with controlled environment (37°C, 5% CO2)
  • Confocal or fluorescence microscope
  • Image analysis software (e.g., ImageJ, MetaMorph)

Procedure for Steady-State Measurements (for comparing Δψ between conditions): [6]

  • Culture cells on glass-bottom dishes optimized for microscopy.
  • Load cells with 20-100 nM TMRM or 1-5 μM Rhodamine 123 in culture medium for 30 minutes at 37°C.
  • Replace dye-containing medium with pre-warmed dye-free medium.
  • Acquire images using appropriate excitation/emission settings (TMRM: Ex/Em ~548/573 nm; Rhodamine 123: Ex/Em ~507/529 nm).
  • Maintain identical imaging parameters (exposure time, gain, laser power) across all experimental conditions.
  • Analyze fluorescence intensity per cell or mitochondrial region using image analysis software.

Procedure for Dynamic Measurements (for monitoring temporal Δψ changes): [6]

  • Culture and dye-load cells as described above.
  • Acquire time-lapse images at regular intervals (e.g., every 30-60 seconds).
  • Apply experimental treatments during image acquisition.
  • Normalize fluorescence intensities to baseline (pre-treatment) values.
  • Express results as percentage change from baseline.

Data Interpretation and Troubleshooting:

  • In non-quenching mode (low dye concentrations), fluorescence intensity correlates directly with Δψ.
  • In quenching mode (high dye concentrations), Δψ depolarization produces increased fluorescence due to dye redistribution.
  • Avoid photobleaching by minimizing light exposure and using appropriate antioxidant supplements in imaging media.
  • Confirm mitrial specificity using mitochondrial markers and Δψ uncouplers (e.g., FCCP) as controls.

The following diagram illustrates the experimental workflow for mitochondrial membrane potential assessment:

G CellPreparation Cell Preparation and Plating DyeLoading Dye Loading (TMRM/Rhodamine 123) CellPreparation->DyeLoading 24-48 hr ExperimentalSetup Experimental Setup DyeLoading->ExperimentalSetup 30 min, 37°C SteadyState Steady-State Protocol: • Compare different conditions • Single timepoint measurement ExperimentalSetup->SteadyState For condition comparison Dynamic Dynamic Protocol: • Monitor temporal changes • Time-lapse imaging ExperimentalSetup->Dynamic For kinetic analysis ImageAcquisition Image Acquisition DataAnalysis Data Analysis and Interpretation ImageAcquisition->DataAnalysis Fluorescence quantification SteadyState->ImageAcquisition Fixed endpoint Dynamic->ImageAcquisition Multiple timepoints

Oxygen Consumption Rate (OCR) Profiling

Objective: To evaluate the effects of lipophilic cations on mitochondrial respiratory function.

Principle: Lipophilic cations often inhibit electron transport chain complexes, particularly complex I, reducing oxygen consumption and altering cellular bioenergetics. [3] [2]

Materials and Reagents:

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer) or oxygen electrode
  • Assay medium (XF base medium supplemented with glucose, pyruvate, and glutamine)
  • Metabolic modulators (oligomycin, FCCP, rotenone, antimycin A)
  • Lipophilic cation compounds for testing

Procedure:

  • Seed cells in specialized microplates at optimized densities (typically 20,000-50,000 cells/well).
  • Incubate for 24 hours to ensure proper attachment.
  • Replace growth medium with assay medium and incubate for 1 hour at 37°C without CO2.
  • Load compounds into injection ports of analyzer cartridge.
  • Measure baseline OCR followed by sequential injections of:
    • Lipophilic cation compounds (test substances)
    • Oligomycin (ATP synthase inhibitor)
    • FCCP (mitochondrial uncoupler)
    • Rotenone + Antimycin A (complex I and III inhibitors)
  • Normalize data to protein content or cell number.

Data Analysis:

  • Calculate basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity.
  • Compare respiratory parameters between treated and untreated cells to identify specific sites of inhibition.
  • Determine dose-response relationships for compound effects on various respiratory parameters.

Safety and Efficacy Considerations

Preclinical Safety Assessment

Comprehensive toxicity profiling is essential for development of lipophilic cationic drugs:

  • In Vitro Toxicity Screening: Evaluate effects on non-transformed cell lines to establish therapeutic indices. Many lipophilic cations show favorable selectivity profiles, with 10 to 100-fold higher potency against cancer cells compared to normal cells. [7]

  • In Vivo Tolerability: Assess acute and chronic toxicity in animal models. Promising compounds like C18-SMe2+ demonstrate low toxicity in Daphnia magna models and minimal phytotoxicity. [2]

  • Genotoxicity Assessment: Perform Ames tests and micronucleus assays to exclude mutagenic potential. Several MALCs and DLCs show no mutagenicity in standard tests. [2]

Protocol: Mitochondrial Selectivity Assessment

Objective: To evaluate the selective toxicity of lipophilic cations against cancer cells versus normal cells.

Materials and Reagents:

  • Matched pairs of cancer and normal cell lines (e.g., cancer cell line and its non-transformed counterpart)
  • Lipophilic cation compounds
  • Cell culture reagents and equipment
  • Cell viability assay kits
  • Mitochondrial membrane potential dyes (e.g., TMRM)

Procedure:

  • Culture matched cancer and normal cell lines under identical conditions.
  • Treat cells with increasing concentrations of lipophilic cations for 48-72 hours.
  • Assess cell viability using standardized assays (e.g., MTT, resazurin).
  • In parallel experiments, measure mitochondrial membrane potential in both cell types using TMRM.
  • Calculate IC50 values for viability inhibition in both cell types.
  • Correlate Δψ differences with selective toxicity.

Data Interpretation:

  • Calculate selective index as IC50(normal cells)/IC50(cancer cells).
  • Compounds with selective indices >3 are considered promising for further development.
  • Confirm that cancer cells with higher Δψ show greater sensitivity to lipophilic cations.

Conclusion and Future Perspectives

Lipophilic cations represent a promising therapeutic approach with potential applications in oncology, antifungal therapy, and treatment of mitochondrial disorders. Their unique targeting mechanism based on fundamental biophysical principles offers advantages for selective drug delivery to mitochondria. The continuing development of structure-activity relationships, combined with advanced delivery strategies, will likely expand the clinical applications of these compounds.

Future directions include:

  • Development of combination therapies that exploit synergistic interactions with metabolic inhibitors
  • Engineering of tissue-specific formulations to enhance therapeutic efficacy while minimizing systemic exposure
  • Exploration of diagnostic applications using fluorescent lipophilic cations as theranostic agents
  • Investigation of personalized medicine approaches based on individual mitochondrial phenotypes

The protocols and application notes provided herein offer researchers comprehensive methodologies for evaluating lipophilic cations as chemotherapeutic agents, with emphasis on standardizable techniques that generate reproducible, quantitative data predictive of therapeutic potential.

References

Troubleshooting Guide: Improving Solubility of Gold(I) Diphosphine Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Ligand/Complex Example Key Feature/Modification Reported Outcome/Application
Introducing Ionic Groups Alkyl-bis(m-sulfonated-phenyl) phosphanes [1] Sulfonate groups (-SO₃Na) on phosphine ligand. Water solubility up to 125 g/L; moderate to high antimicrobial activity [1].
Introducing Ionic Groups [AuCl(TPPTS)] (TPPTS = Tris(3-sulfonatophenyl)phosphine) [1] Commercial sulfonated phosphine. Water-soluble; used in homogeneous catalysis in water [1].
Modulating Ligand Hydrophilicity/Lipophilicity Dialkyl-(m-sulfonated-phenyl) phosphanes [1] Hybrid ligands with both alkyl and sulfonated-aryl groups. Modulates basicity and lipophilicity; can form nanoparticles in water; some show moderate to high cytotoxicity [1].
Utilizing Chiral & Achiral Phosphines Complexes with (R,R)-(-)-2,3-bis(t-butylmethylphosphino)quinoxaline or DPPE [2] Achiral (DPPE) or chiral phosphines for tuning properties. Lipophilicity influences cellular uptake; potent anticancer activity (IC₅₀ ~0.10–2.53 μΜ) [2].
Employing Mechanochemical Synthesis Au(XantPhos)X (X = Cl, I) [3] Solvent-free grinding method. Rapid (4 min), efficient (up to 98% yield) synthesis; useful for stimuli-responsive, luminescent complexes [3].

Experimental Protocols for Key Strategies

Protocol 1: Synthesis with Water-Soluble Sulfonated Phosphines

This protocol is adapted from the synthesis of water-soluble [AuCl(PR₃)] complexes [1].

  • Reaction: Dissolve the starting material [AuCl(tht)] (tht = tetrahydrothiophene) in a suitable solvent.
  • Ligand Displacement: Add the water-soluble phosphine ligand (e.g., a sulfonated derivative) to the solution. The labile tht ligand is displaced, forming the new gold(I)-phosphine complex.
  • Isolation: The resulting complex can be isolated as a solid. Compounds with this motif are often air-stable and white.
  • Characterization: The complexes are typically characterized by ( ^{31}\text{P} )-NMR spectroscopy, which shows a characteristic shift upon coordination to gold(I). Other methods include ESI-MS and elemental analysis [1].
Protocol 2: Mechanochemical Synthesis of Gold(I) Diphosphine Complexes

This green chemistry approach is used for synthesizing halide complexes of diphosphine ligands [3].

  • Grinding: Combine the gold precursor and the diphosphine ligand in a ball mill.
  • Reaction Time: Grind the mixture for a short period (as little as 4 minutes).
  • Isolation: The product is obtained directly with high yield (up to 98%) and purity, often eliminating the need for solvent-based recrystallization [3].

Frequently Asked Questions

What are the primary causes of low solubility in gold(I) diphosphine complexes?

The core issue is often the hydrophobic nature of the organic groups (like phenyl rings) in common diphosphine ligands. High lattice energy in crystalline states, driven by strong aurophilic (Au...Au) and π-π interactions, also reduces solubility [4].

How can I quickly assess the solubility of new complexes?

A turbidimetric solubility measurement is an efficient experimental approach used in discovery settings to estimate solubility rapidly [5].

Are more soluble complexes still biologically active?

Yes. Incorporating hydrophilic sulfonate groups can maintain or even enhance biological activity. Some water-soluble sulfonated phosphine-gold(I) complexes show moderate to high cytotoxicity and induce early apoptosis in cancer cells [1]. Another bis-chelated gold(I) diphosphine compound demonstrated strong anticancer activity and low toxicity in vivo [6].

Besides sulfonation, how else can I modify ligands?

Introducing other hydrophilic functional groups, such as hydroxyls or quaternary ammonium salts, can also improve water solubility. The key is to balance the complex's lipophilicity to ensure it can cross cell membranes while remaining soluble in physiological media [2].

Experimental Workflow for Addressing Solubility

The following diagram outlines a systematic approach to diagnosing and solving solubility problems with your gold(I) complexes.

Start Start: Complex has poor solubility Analyze Analyze Structure Start->Analyze Strat1 Introduce Ionic Groups (e.g., Sulfonated Phosphines) Analyze->Strat1 Strat2 Modulate Hydrophilicity/Lipophilicity (e.g., Hybrid Alkyl/Aryl Phosphines) Analyze->Strat2 Strat3 Employ Green Synthesis (e.g., Mechanochemistry) Analyze->Strat3 Test Test New Complex (Solubility & Bioactivity) Strat1->Test Strat2->Test Strat3->Test Test->Analyze Re-design Needed Success Success: Acceptable Solubility Achieved Test->Success Results Good

References

overcoming dose-limiting toxicity of [Au(dppe)2]Cl

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Mitigate Toxicity

The table below summarizes the key approaches found in the literature for reducing off-target toxicity in therapeutic agents.

Strategy Mechanism Example from Literature
Selective Activation Agent remains inert until activated by a specific tumor microenvironment (TME) stimulus (e.g., H2O2), minimizing damage to normal tissues. [1] An aza-BODIPY-based photothermal agent (aza-BOD-B2) showed a large spectral shift (150 nm) only in the presence of H2O2, achieving true selective activation. [1]
Biomimetic Coating Coating the nanoparticle with a cell membrane (e.g., T-cell) to improve biocompatibility, evade immune clearance, and actively target tumors. [2] T cell membrane-coated nanoparticles showed natural binding to tumor cells via PD-1/PD-L1 interaction, improving tumor accumulation. [2]
Targeted Delivery via Functionalization Modifying the surface with targeting ligands (e.g., antibodies, folates) to direct the agent to cancer cells, reducing systemic exposure. [3] [4] Gold nanostructures were functionalized with thiol-polyethylene glycol-folic acid (HS-PEGNH-FA) to enhance water solubility and specific targeting. [4]
Co-delivery with Immunomodulators Delivering a therapeutic agent alongside an immunomodulator (e.g., STING agonist) to leverage synergistic effects, potentially allowing for lower doses of each agent. [2] A system co-delivering a photothermal agent and a STING agonist in a low-cholesterol T-cell membrane vesicle showed improved tumor elimination in mouse models. [2]
Cholesterol Reduction in Coating Engineering the biomimetic membrane by reducing its cholesterol content to help the delivery system evade immune surveillance and prolong its circulation time. [2] Reducing cholesterol in T-cell membranes (~20% of original level) increased tumor accumulation of the nanoparticles by approximately 2-fold. [2]

Experimental Protocol: Biomimetic Coating with Engineered Membranes

Here is a detailed methodology, adapted from a recent nature communications study, for creating a cholesterol-reduced biomimetic coating to improve the performance of a nanotherapeutic agent. [2] This protocol can serve as a template for formulating [Au(dppe)2]Cl.

A Engineer Source Cells D Extract Cell Membrane A->D B Reduce Membrane Cholesterol B->D Treat living cells with β-cyclodextrin C Prepare Core Nanoparticle E Coat Nanoparticle C->E D->E F Characterize System E->F

Title: Workflow for Biomimetic Nanoparticle Formulation

Step-by-Step Procedure:

  • Engineer Source Cells:

    • Transfert the chosen cell line (e.g., CTLL-2, a mouse T-cell line) with a plasmid to overexpress the desired targeting receptor, such as PD-1. [2]
    • Validate the overexpression using flow cytometry or Western blot.
  • Reduce Membrane Cholesterol:

    • Treat the live, engineered cells with a 20 mM solution of (2-hydroxypropyl)-β-cyclodextrin (β-CD) for a defined period. Note: This step can reduce membrane cholesterol to ~20% of its original level. [2]
    • Wash the cells to remove the β-CD.
  • Prepare Core Nanoparticle:

    • Synthesize or acquire the core nanoparticle that will carry [Au(dppe)2]Cl. The cited study used quercetin-ferrum nanoparticles (QFN) for their high drug-loading capacity and photothermal properties. [2]
    • Load [Au(dppe)2]Cl into the core nanoparticle. Determine the encapsulation efficiency.
  • Extract Cell Membrane:

    • Lyse the β-CD-treated cells using a method like repeated freeze-thaw cycles or hypotonic lysis.
    • Separate the membrane fraction from cytosolic components through a series of differential centrifugations.
    • Purify the membrane vesicles using ultracentrifugation.
  • Coat Nanoparticle:

    • Co-extrude the core nanoparticles and the extracted cell membrane vesicles together through polycarbonate porous membranes (e.g., 400 nm, then 200 nm) using a mini-extruder.
    • Purify the membrane-coated nanoparticles from free membrane debris via centrifugation or density gradient centrifugation.
  • Characterize the Final System (CISP):

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
    • Morphology: Confirm the core-shell structure using Transmission Electron Microscopy (TEM).
    • Membrane Protein Presence: Verify the presence and functionality of PD-1 and other key membrane proteins via Western blot.
    • Drug Loading: Quantify the amount of [Au(dppe)2]Cl encapsulated.
    • Colloidal Stability: Monitor the hydrodynamic size of the formulation in PBS or serum over 24-48 hours.

Key Considerations for Your Research

When adapting these strategies for [Au(dppe)2]Cl, please consider:

  • Mechanism of Toxicity: The most effective strategy depends on the primary mechanism behind [Au(dppe)2]Cl's dose-limiting toxicity. Design experiments to identify whether the toxicity is due to offtarget effects in specific organs, rapid immune clearance, or inherent chemical instability.
  • Analytical Methods: Rigorous characterization is crucial. The table below outlines key methods to validate your formulation's success. [3]
Assay Type Purpose Example Technique
Physicochemical Determine size, charge, stability, and drug release profile. Dynamic Light Scattering (DLS), HPLC, UV-Vis Spectroscopy.
In Vitro Assess targeting, cellular uptake, cytotoxicity, and immune evasion. Flow Cytometry, Confocal Microscopy, MTT/XTT Assay.
In Vivo Evaluate pharmacokinetics, biodistribution, maximum tolerated dose (MTD), and therapeutic efficacy. Live-animal Imaging, Blood Clearance Curves, Histopathology.

References

Troubleshooting Guide: Optimizing Lipophilicity for Tumor Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is lipophilicity critical for developing tumor-selective drugs? Lipophilicity, often measured as the partition coefficient (LogP), is a fundamental physicochemical property that profoundly influences a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) [1] [2]. In the context of tumor selectivity, increased lipophilicity enhances membrane permeability, allowing the drug to better access intracellular targets [3]. Furthermore, a specific logP range can be exploited to preferentially kill cancer cells while sparing normal cells, a phenomenon demonstrated by novel amiloride derivatives [3].

Q2: What is the optimal lipophilicity range for drug candidates? While the ideal range can vary, a LogP between 0 and 3 is generally considered optimal for good oral bioavailability [2]. Recent research on amiloride derivatives for breast cancer treatment strongly supports this, showing a clear correlation between higher lipophilicity and greater cytotoxic potency [3].

The table below summarizes key data from the study, illustrating this relationship [3].

Compound Name Estimated LogP Cytotoxic IC₅₀ (µM) in MDA-MB-231 cells
Amiloride (Parent) -0.89 995 µM
Benzamil 1.21 148 µM
HMA 1.91 40 µM
LLC1 (Novel Derivative) 2.46 5 µM
10,357 2.88 9 µM

Q3: Our lead compound is potent but not tumor-selective. What structural modifications should we consider? The amiloride derivative study provides a clear roadmap. The most successful compound, LLC1, combined two key features:

  • A lipophilic substituent at the C(5) position: This significantly increased the logP value, enhancing cellular uptake and potency [3].
  • An intact guanidine group at the C(2) position: This was critical for activity, as removing one of the guanidine amines (in derivative LLC3) led to a 3 to 23-fold decrease in potency [3].

Q4: What are the best practices for measuring lipophilicity in the lab? Two common methods are:

  • Shake-flask method: The compound is partitioned between octanol and water, and the concentration in each phase is measured. This is not suitable for compounds that degrade easily [2].
  • Reversed-Phase HPLC: This method provides a rapid and reliable measurement that simulates the octanol-water partition coefficient and is suitable for a wider range of compounds [4].

Experimental Protocol: Correlating Lipophilicity with Cytotoxic Potency

This protocol is based on the methodology used to characterize novel amiloride derivatives [3].

Objective: To synthesize and evaluate a series of novel derivatives to understand the relationship between lipophilicity (LogP) and tumor-selective cytotoxicity.

Materials:

  • Cell line models representing different cancer subtypes (e.g., MCF7, SKBR3, MDA-MB-231 for breast cancer).
  • Non-transformed cell lines or organoids for selectivity testing (e.g., normal mammary epithelial organoids).
  • Compounds for testing (e.g., parent drug and novel derivatives).
  • Standard cell culture reagents and equipment.
  • MTT assay kit or equivalent for measuring cell viability.

Procedure:

  • Synthesis & LogP Estimation: Synthesize novel derivatives with modifications at key positions (e.g., C(5) of the amiloride pyrazine ring). Estimate the partition coefficient (LogP) for each derivative using a computational tool like the Chemicalize Calculator [3].
  • In Vitro Cytotoxicity Screening: a. Culture your panel of cancer cell lines and normal cells. b. Treat cells with a range of concentrations of each derivative for a set period (e.g., 24-72 hours). c. Measure cell viability using an MTT assay. d. Calculate the IC₅₀ value (concentration that kills 50% of cells) for each derivative in each cell line.
  • Tumor Selectivity Validation: a. Generate organoids from tumor tissue and corresponding normal tissue. b. Treat these organoids with your lead derivative at its approximate IC₅₀ concentration. c. Monitor and compare the reduction in viability over time (e.g., 72 hours) between tumor and normal organoids. Selective compounds will kill tumor organoids while sparing normal ones [3].
  • Efficacy in Chemoresistant Models: a. Pre-treat cancer cells with a conventional chemotherapeutic agent (e.g., docetaxel or doxorubicin) for 48 hours to select for a resistant population. b. Challenge these resistant cells with your lead derivative. c. A effective compound will significantly reduce the viability of these therapy-refractory populations [3].

Experimental Workflow Diagram

The following diagram outlines the logical workflow for optimizing and testing a compound for tumor selectivity.

Start Start: Lead Compound Step1 Structural Modification (e.g., add lipophilic group) Start->Step1 Step2 Estimate LogP (Computational Tool) Step1->Step2 Step3 In Vitro Screening (Cytotoxicity IC₅₀ Assay) Step2->Step3 Step4 Selectivity Assessment (Tumor vs. Normal Organoids) Step3->Step4  Potency OK Fail1 Potency too low Step3->Fail1  Potency low Step5 Efficacy in Resistant Models (Chemo-pretreated Cells) Step4->Step5  Selective Fail2 Selectivity insufficient Step4->Fail2  Not selective Success Success: Potential Candidate Step5->Success  Effective Fail3 Fails in resistant model Step5->Fail3  Not effective

References

handling and storage of air-sensitive gold complexes

Author: Smolecule Technical Support Team. Date: February 2026

Safety First: Principles & Best Practices

Working with air-sensitive materials requires understanding the risks and establishing strict safety protocols.

Aspect Key Considerations & Best Practices
Risk Assessment Always conduct a formal risk assessment before starting work. Compliance with this practice is unfortunately low, even in industrial labs [1].

| Fundamental Practices | 1. Glassware: Must be meticulously clean and dry [1]. 2. Equipment: Use specialized packaging, syringes, and inert dry gases (N₂ or Ar) [1]. | | Material Sensitivity | Catalytic: e.g., Ignition of solvents on a Pd(0) catalyst surface [1]. Stoichiometric: e.g., Reaction of butyllithium with water, producing flammable gases and heat [1]. | | Specialized Packaging | Use bottles with septa (e.g., AcroSeal). To dispense: inject inert gas to pressurize the bottle, then withdraw the liquid with a syringe (18-21 gauge needle). A double-tipped needle can also be used [1]. | | Syringe Recommendation | While glass syringes are often recommended, studies suggest less experienced users may find single-use polypropylene Luer lock syringes easier and safer to handle [1]. |

Handling & Experimental Setup

Proper technique is critical for successful and safe experiments. The following workflow outlines the core steps for setting up a reaction using a Schlenk line.

Air-Sensitive Reaction Setup Workflow A Assemble clean, dry glassware (Grease all joints thinly and evenly) B Attach flask to Schlenk line A->B C Apply 3 Evacuate-Refill Cycles B->C D Confirm positive inert gas flow (2-3 bubbles/sec in bubbler) C->D E Add reagents safely (Refer to specific guides) D->E F Proceed with reaction E->F

Adding Reagents Mid-Reaction
  • Adding Air-Stable Solids:
    • Weigh the solid in a vial or weighing boat.
    • Ensure a positive flow of inert gas is exiting the reaction vessel.
    • Quickly remove the stopper, insert a powder funnel, and pour in the solid slowly to avoid powder being blown away by the gas flow.
    • Replace the stopper [2].
  • Adding Air-Sensitive Solids Mid-Reaction: This is complex. The best method is to use a solid addition tube. The solid is loaded into the tube inside a glovebox, the tube is sealed, attached to the reaction apparatus, and its contents are added by rotating the tube [2].

Storage & Degradation

Long-term storage stability is key to preserving valuable compounds.

Consideration Guidance
Environment Store in an inert atmosphere glove box with low O₂ and H₂O levels (<0.1 ppm for pyrophoric materials) [3].
Containers Use sealed containers (glass vials). Amber glass is recommended for light-sensitive materials [3].
Location Store in a dark place with minimal temperature fluctuations, away from heat sources and solvents [3].

| Common Degradation Types | Pyrophoric: Violent reaction with air (e.g., metal alkyls, finely divided metals) [3]. Photo/Thermal-Oxidation: Gradual degradation of organic materials by light/heat [3]. Hygroscopic: Absorption of water from air, leading to degradation or aggregation [3]. |

Troubleshooting FAQs

Q1: My reagent decomposed after adding it to the reaction. What went wrong? This is a common sign of air/moisture exposure. Check that your glassware was perfectly dry and that you performed enough evacuate-refill cycles (3 is standard). Also, verify the integrity of the inert gas flow and that all joints were properly greased [2].

Q2: How can I accurately weigh an air-sensitive solid without a balance in the glovebox?

  • Weigh an empty, sealable vial outside the glovebox.
  • Take it into the glovebox, add your material, and reseal it.
  • Weigh the filled vial outside the glovebox. The difference is the mass of the material [3].

Q3: My solution of an air-sensitive gold complex changed color/precipitated. Is it still usable? A change in appearance strongly indicates decomposition. The complex has likely reacted with air or moisture and its properties have changed. It is safest to discard the solution and prepare a fresh one, ensuring all handling is done under a proper inert atmosphere.

Experimental Protocol: Sealed Tube for Solid Addition

For experiments requiring the addition of an air-sensitive solid to an ongoing reaction, using a solid addition tube is a reliable method. The diagram below illustrates this setup.

Solid Addition Tube Setup A Load solid addition tube in glovebox B Seal tube and attach to reaction apparatus A->B C Evacuate/refill tube manifold (if equipped) B->C D Open pathway to reaction flask and add solid C->D

Procedure:

  • Loading: Inside an inert atmosphere glovebox, weigh the air-sensitive solid and place it into the solid addition tube. Seal the tube with its cap or stopper [2].
  • Attachment: Remove the tube from the glovebox and attach it to a port on the reaction vessel's neck (e.g., a three-necked flask). Ensure the joint is securely fastened and greased [2].
  • Atmosphere Equalization (if possible): If the addition tube has a tap (e.g., a Young's tap), you can connect it to the Schlenk line and perform a few evacuate-refill cycles to ensure its atmosphere is inert before opening it to the reaction flask [2].
  • Addition: Once ready, open the tap or pathway between the addition tube and the reaction flask. Gently rotate or tap the tube to transfer the solid into the reaction mixture [2].

References

improving in vivo efficacy of gold anticancer complexes

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the in vivo stability of gold complexes? The core challenge is that gold(III) complexes are often unstable under physiological conditions, readily reducing to less active gold(I) or gold(0) [1]. Key stabilization strategies include:

  • Using Strong Donor Ligands: Ligands that strongly coordinate to the gold center can dramatically improve stability. Promising examples include porphyrins [1], N-heterocyclic carbenes (NHCs) [2] [3], pincer-type cyclometalated ligands [1] [4], and diphosphine ligands [4] [5].
  • Demonstrating Stability: A key experiment is to test the complex's stability against glutathione (GSH), a common biological reductant. For instance, the complex AuPhos-89 showed minimal change in HPLC and 1H-NMR spectra after 24 hours in the presence of GSH, confirming its robustness [4].

Q2: How can I enhance the tumor selectivity of my gold complex?

  • Ligand Functionalization for Active Targeting: Functionalize your complex with moieties that are recognized by transporters or receptors overexpressed on cancer cells. A prominent strategy is to attach short oligopeptides (e.g., sarcosine-glycine) to create peptidomimetic complexes. These can be transported into cancer cells via peptide transporters (PEPTs), which are often upregulated in tumors [6].
  • Exploiting Fundamental Cancer Cell Biology: Some complexes inherently show selectivity. For example, the dual-core gold(I) complex BGC2a was found to preferably kill KRAS-on cells over KRAS-off cells and was highly potent in inhibiting cancer stem-like cells, suggesting a built-in targeting mechanism [7].

Q3: What are the key in vivo efficacy experiments I should conduct? A robust in vivo assessment should include the following experiments and measurements:

  • Xenograft Tumor Growth Inhibition: The gold standard test is to administer the complex to mice bearing human cancer cell line xenografts (e.g., HCT116 colon cancer, metastatic triple-negative breast cancer) and measure tumor volume over time [7] [4].
  • Critical In Vivo Safety Metrics:
    • Body Weight: Regularly monitor and report the body weight of treated animals. A stable body weight is a primary indicator of low systemic toxicity [7].
    • Organ Histopathology: Perform histological analysis of major organs (e.g., liver, kidney) after the study to check for lesions or damage [6].
    • Biomarker Analysis: Monitor urine or blood biomarkers for organ damage, such as those indicating kidney dysfunction [6].

Troubleshooting Guide: Common Experimental Issues

Problem: My gold complex shows high cytotoxicity in vitro but fails in vivo.

  • Potential Cause 1: Poor Solubility and Bioavailability. The complex may not be sufficiently soluble in physiological fluids to reach its target.
    • Solution: Modify the ligand to improve aqueous solubility. For instance, coupling a gold(I)-NHC complex with human serum albumin significantly enhanced its water solubility and retained therapeutic effect [3].
  • Potential Cause 2: Rapid Clearance or Inactivation.
    • Solution: Improve metabolic stability with the ligand design strategies mentioned in FAQ 1. Furthermore, track the compound's pharmacokinetics; one study demonstrated co-localization of both titanium and gold from a heterometallic complex in tumor cells, proving the delivery of the intact prodrug [8].

Problem: My complex is effective but causes toxicity in animal models.

  • Potential Cause: Off-target effects on healthy tissues.
    • Solution:
      • Investigate Targeted Delivery: Revisit the strategies in FAQ 2 to improve tumor selectivity.
      • Determine a Maximum Tolerated Dose (MTD): Establish a dosing regimen that balances efficacy and safety.
      • Assess Organ-Specific Toxicity: The gold(III)-dithiocarbamato complex showed rapid excretion mainly via feces (>89%) within 48 hours, minimizing renal exposure and resulting in no detected kidney damage [6]. Analyzing excretion routes can inform toxicity profiles.

Experimental Protocols & Data Interpretation

The table below summarizes key data from recent in vivo studies for benchmarking.

Complex Name Cancer Model (In Vivo) Key Efficacy Result Key Safety / Selectivity Finding Proposed Primary Mechanism
BGC2a (Dual-core Au(I)) HCT116 colon cancer xenograft [7] Significant reduction in tumor growth [7] No change in body weight of treated mice [7] Inhibition of mitochondrial Thioredoxin Reductase (TrxR); Alters energy metabolism [7]
AuPhos-89 (Organogold(III)) Metastatic 4T1 triple-negative breast cancer [4] Significant tumor inhibition [4] Not specified in results Alters mitochondrial electron transport chain (ETC); induces proton leak [4]
Heterometallic Ti-Au 5 Caki-1 renal cancer xenograft [8] 67% tumor reduction after 28 days [8] Selective for renal cancer cells over non-tumorigenic kidney lines [8] Inhibition of Thioredoxin Reductase (TrxR) and key protein kinases [8]
Gold(III) Peptidomimetics Various xenograft models [6] Tumor growth inhibition greater than cisplatin [6] Negligible organ toxicity; No cross-resistance with cisplatin [6] Targets mitochondria and proteasome [6]

Detailed Experimental Workflow: Assessing Efficacy & Safety In Vivo

Start Start: In Vivo Efficacy Study A 1. Establish Xenograft Model (e.g., HCT116, 4T1 cells in immunodeficient mice) Start->A B 2. Randomize & Group Animals (Control, Treatment groups) A->B C 3. Administer Compound (Vehicle control, Test complex at various doses) B->C D 4. Monitor Efficacy & Safety (Measure tumor volume, body weight) C->D E 5. Terminal Analysis (Collect tumors, blood, organs) D->E F 6. Ex Vivo Analysis E->F G1 Tumor Weight & Histology F->G1 G2 Blood & Serum Biomarkers F->G2 G3 Organ Histopathology (Liver, Kidney, etc.) F->G3 H End: Data Interpretation G1->H G2->H G3->H

Protocol: Mitochondrial Target Engagement (Example: TrxR Inhibition)

  • Objective: To determine if your gold complex inhibits Thioredoxin Reductase (TrxR), a common molecular target.
  • Method:
    • Cell Treatment: Treat cancer cells (e.g., HCT116) with your complex for a set period (e.g., 24 h).
    • Cell Lysis: Lyse the cells and collect the supernatant.
    • Enzyme Activity Assay: Use a commercial TrxR activity assay kit. The assay typically measures the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by NADPH, which is dependent on TrxR activity. Inhibition by your complex will result in a decreased rate of DTNB reduction [7] [8].
  • Data Interpretation: Compare the enzyme activity in treated samples to vehicle-controlled ones. Significant reduction confirms target engagement.

Key Signaling Pathways and Mechanisms

The following diagram summarizes the primary anticancer mechanisms of action identified for gold complexes, which can be investigated to explain in vivo efficacy.

GoldComplex Gold Anticancer Complex Mitochondria Mitochondrial Targeting GoldComplex->Mitochondria Proteasome Proteasome Inhibition GoldComplex->Proteasome Other Other Key Mechanisms GoldComplex->Other Mech1 Inhibits TrxR/ETC Complex I Mitochondria->Mech1 Mech2 Induces ROS Depletes ATP Mitochondria->Mech2 Mech3 Loss of Mitochondrial Membrane Potential Mitochondria->Mech3 Apoptosis Induces Apoptosis & Cancer Cell Death Mech1->Apoptosis Mech2->Apoptosis Mech3->Apoptosis Mech4 Inhibits Deubiquitinases (DUBs) Proteasome->Mech4 Mech5 Causes Misfolded Protein Accumulation (ER Stress) Proteasome->Mech5 Mech4->Apoptosis Mech5->Apoptosis Mech6 Inhibits Cancer Stem-like Cells & Colony Formation Other->Mech6 Mech7 Modulates Immune Response (e.g., DC maturation) Other->Mech7 Mech6->Apoptosis Mech7->Apoptosis

References

comparison of dppe and d4pype gold complexes efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Gold Complexes: Key Experimental Data

The table below summarizes the core quantitative data comparing the two types of complexes [1]:

Feature [Au(dppe)₂]Cl (Complex A) [Au(d4pype)₂]Cl (Complex B)
Ligand Full Name 1,2-bis(diphenylphosphino)ethane [2] 1,2-bis(di-4-pyridylphosphino)ethane [2]
Lipophilicity (Log P) 1.07 (Lipophilic) -1.57 (Hydrophilic)
General Cytotoxic Potency More potent Less potent
Selectivity for Cancer Cells Lower Higher
Proposed Primary Target Mitochondria [1] Mitochondria [1]

A study also investigated two novel lipophilic cations, Complexes C and D, which had intermediate partition coefficients and showed a higher selectivity for various cancer cell lines than Complex A, while being more cytotoxic than Complex B [1].

Detailed Experimental Protocols

The comparative data was generated using the following standardized experimental methods [1]:

  • Octanol/Water Partition Coefficient: This measures a compound's lipophilicity. Stock solutions (60 μM) of the complexes were prepared in water-saturated octanol. After adding octanol-saturated water, the mixtures were shaken and separated. The concentration of the compound in the aqueous phase was analyzed using UV spectrophotometry to calculate the partition coefficient.
  • Cell Cultures & Cytotoxicity Assay: The experiments used a panel of cell lines, including:
    • Cancerous: MCF-7 (breast cancer), A2780 (ovarian carcinoma), HeLa (cervical carcinoma), CoLo 320 DM (colon cancer), B16 (mouse melanoma).
    • Non-malignant: MCF-12A (breast tissue).
    • The MTT assay determined cytotoxicity. Cells were treated with the compounds for a 7-day period in 96-well plates. MTT is metabolized by living cells to a colored formazan product, allowing for the quantification of cell viability and growth inhibition.
  • Cellular Uptake of Gold: MCF-7 and MCF-12A cells were exposed to concentrations of each compound that cause 80-90% cell death for 30 minutes. The cells were then centrifuged, washed, and the gold content in the pellets was quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Release of Cytochrome c: After treating MCF-7 and MCF-12A cells with the compounds for 30 minutes, cells were centrifuged, washed, and the pellets were analyzed for cytochrome c release using a commercial assay kit.

Mechanism of Action and Key Findings

The research indicates that these complexes primarily target the mitochondria of cancer cells. The following diagram outlines the general mechanism by which these lipophilic cations are thought to act.

G PlasmaMembrane Plasma Membrane Cytoplasm Cytoplasm PlasmaMembrane->Cytoplasm 2. Pre-concentrated in cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion 3. Massive accumulation driven by high ΔΨm CytochromeCRelease Release of Cytochrome c Mitochondrion->CytochromeCRelease 4. Membrane disruption Apoptosis Induction of Apoptosis CytochromeCRelease->Apoptosis LipophilicCation Lipophilic Cationic Complex LipophilicCation->PlasmaMembrane 1. Passive uptake driven by plasma membrane potential HighMMP High Mitochondrial Membrane Potential HighMMP->Mitochondrion

The key findings from the experiments are [1]:

  • Lipophilicity Dictates Uptake and Potency: A significant correlation exists between the compounds' lipophilicity (log P) and their cytotoxic potential in both MCF-7 and MCF-12A cells. More lipophilic compounds like [Au(dppe)₂]Cl are generally more potent.
  • Hydrophilicity Improves Selectivity: Although less potent, more hydrophilic compounds like [Au(d4pype)₂]Cl can exhibit higher selectivity for cancer cells. This is because an intermediate lipophilicity is optimal for balancing uptake and selectivity.
  • Mitochondrial Disruption: The cytotoxicity is linked to the induction of cytochrome c release, a key step in apoptosis, particularly in the non-malignant MCF-12A cells.

Conclusion for Researchers

  • For higher cytotoxic potency, the lipophilic [Au(dppe)₂]Cl (Complex A) is more effective.
  • For improved selectivity, the hydrophilic [Au(d4pype)₂]Cl (Complex B) shows a better profile, though with lower overall potency.

The study concludes that compounds with intermediate partition coefficients (like the novel Complexes C and D) may offer the most promising path forward, potentially balancing good antitumor activity with lower toxicity [1].

References

octanol-water partition coefficient [Au(dppe)2]Cl

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed Without Direct Data

For a compound like [Au(dppe)2]Cl, where direct experimental data is scarce, researchers often use a combination of estimation and experimental approaches. The table below summarizes the main methods you can consider.

Method Description Key Considerations for [Au(dppe)2]Cl
Computational Prediction [1] Using software (e.g., ALOGPS, KOWWIN) or deep learning models to predict Log P from the molecular structure. Standard models are often developed for organic molecules and may not be reliable for metal complexes. Specialized tools may be needed.
Experimental Measurement [2] [3] [4] Directly measuring the partitioning in a lab. The slow-stirring method (OECD 123) is recommended for challenging compounds. The complex's charged nature, potential for ion-pairing, and surfactant-like properties make the "shake-flask" method unsuitable [3].
Consolidated Estimation [4] Combining multiple estimates (both computational and experimental) using a weight-of-evidence approach. This is considered a robust way to deal with the uncertainty of individual results, providing a more reliable value.

Detailed Experimental Protocol

If you decide to determine the value experimentally, the slow-stirring method is the most suitable and defensible choice. Here is a detailed workflow based on OECD Test Guideline 123 [3] [4].

Start Start Experiment Prep Prepare Solutions: - Water-saturated octanol - Octanol-saturated water Start->Prep Equil Equilibration: - Add test compound - Slow-stir (e.g., 150 rpm) - Maintain constant temperature - Run for 48-168 hours Prep->Equil Sample Sample Both Phases: - Water phase (from bottom) - Octanol phase (from top with micro-syringe) Equil->Sample Analyze Analytical Measurement: - Use HPLC or LC-MS - Determine concentrations in both phases Sample->Analyze Calculate Calculate Log Kow: Log Kow = log10( [Compound]_octanol / [Compound]_water ) Analyze->Calculate End Report Consolidated Value Calculate->End

Key considerations for your specific compound:

  • Critical Micelle Concentration (CMC): The experiment must be conducted at a concentration below the CMC of [Au(dppe)2]Cl to ensure no micelles are formed, which would interfere with the measurement [3].
  • Ion Pairing: The complex is a salt. The measured value will be a distribution coefficient (Log D), which accounts for all species present, rather than a true partition coefficient (Log P) for a single, neutral species [5] [4]. The pH and the counterion (Cl⁻) will influence this value.
  • Analysis: Given the complexity of the molecule, highly sensitive analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended for accurate concentration measurements in both phases.

Conclusion and Recommendations

To move forward with your comparison guide for [Au(dppe)2]Cl, I suggest the following path:

  • Employ Specialized Software: Use computational chemistry packages that can handle organometallic systems to get an initial estimated range for the Log P/D value.
  • Commission an Experimental Study: If a highly accurate value is critical, the most reliable approach is to conduct a new measurement using the slow-stirring method in an analytical laboratory experienced with such challenging compounds.
  • Adopt a Consolidated View: If you obtain multiple estimates (e.g., from different software or preliminary lab tests), use a weight-of-evidence approach by taking their mean to report a more robust and reliable value [4].

References

structure-activity relationship of gold(I) diphosphine complexes

Author: Smolecule Technical Support Team. Date: February 2026

Core Structural Features and Their Impact on Activity

The biological activity of tetrahedral bis(diphosphino)gold(I) chelates is influenced by several key structural components. The table below summarizes how modifications to these components affect cytotoxicity and antitumor efficacy, based on studies in various transplantable tumor models [1].

Structural Component Structural Variation Observed Effect on Activity
Phosphine Substituents (R groups) R = R' = Phenyl (Most active) High activity against P388 leukemia, M5076 sarcoma, and B16 melanoma [1]
R = R' = Pyridyl or Fluorophenyl Reduced antitumor activity [1]
R = R' = Ethyl (Inactive) No significant activity observed [1]
Backbone Linker (Y) Y = (CH₂)₂, (CH₂)₃, cis-CH=CH High activity; similar efficacy among these linkers [1]
Anion (X) X = Cl, Br, I, CH₃SO₃, NO₃, PF₆ Little to no effect on biological activity [1]

Insights into Stability and Reactivity

The search results provide crucial insights into the chemical stability of these complexes, which is a key determinant of their activity:

  • Increased Reactivity Correlates with Reduced Activity: Complexes with more electron-donating alkyl substituents (like ethyl groups) on the phosphorous atoms showed increased reactivity as reducing agents. This higher reactivity is linked to their decreased or absent antitumor activity [1].
  • Solution-State Stability: Nuclear Magnetic Resonance (NMR) studies, particularly ³¹P NMR, are critical for verifying the formation of the bischelated gold(I) complexes in solution. One study on a complex with mixed ethyl and phenyl substituents showed that it readily reacts with biological components like serum, albumin, and Cu²⁺ ions, leading to oxidized ligand. This decomposition pathway likely contributes to its reduced potency [1].
  • Solid-State Structure: The three-dimensional arrangement of atoms in the solid state can also influence properties. X-ray diffraction analyses of related diphosphine gold(I) complexes reveal that their crystal packing is often governed more by intermolecular interactions like π-π stacking and hydrogen bonding than by aurophilic (Au⋯Au) interactions, especially in para-substituted systems [2].

Experimental Approaches for SAR Studies

To establish the structure-activity relationships summarized above, researchers employ a range of experimental techniques. The following diagram outlines a general workflow for evaluating a new gold(I) diphosphine complex.

G cluster_1 Key Methodologies Start Start: Synthesize Gold(I) Complex StructChar Structural Characterization Start->StructChar InVitro In Vitro Cytotoxicity Assay (e.g., B16 melanoma cells) StructChar->InVitro NMR NMR Spectroscopy (e.g., ³¹P, ¹⁹F) XRay X-ray Crystallography InVivo In Vivo Antitumor Testing (e.g., P388 leukemia model) InVitro->InVivo MTT Cell Viability Assay (e.g., MTT) SolnStudy Solution-State Studies InVivo->SolnStudy Lifespan Increase in Lifespan (%ILS) Data SAR Data Analysis SolnStudy->Data Serum Reactivity with Serum/Albumin Metal Reactivity with Metal Ions (e.g., Cu²⁺)

Core Experimental Protocols:

  • In Vitro Cytotoxicity: This is typically measured using standardized assays that determine a compound's ability to kill or inhibit the growth of cancer cells (e.g., B16 melanoma cells). The results are often reported as IC₅₀ values, which represent the concentration required for 50% inhibition of cell growth [1].
  • In Vivo Antitumor Activity: This is evaluated in animal models, such as mice implanted with tumors like P388 leukemia. A key metric is the percentage increase in lifespan (%ILS), calculated as [(T/C) - 1] × 100%, where T is the median survival time of the treated group and C is the median survival time of the control group. An ILS over 50% is generally considered a high level of activity [1].
  • Solution-State Stability Studies: As mentioned, ³¹P NMR is a powerful technique for monitoring the integrity of the gold-phosphine complex in solution and its reactions with biological molecules, providing insight into its potential stability and metabolism in vivo [1].

References

[Au(dppe)2]Cl vs cisplatin mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Cisplatin: Mechanism of Action at a Glance

Cisplatin is a well-established platinum-based chemotherapeutic agent. The table below summarizes its core mechanism and key characteristics [1] [2] [3]:

Feature Description
Drug Class Platinum-based alkylating agent / DNA-damaging agent.
Primary Target Nuclear DNA.
Key Molecular Action Forms covalent, predominantly intrastrand cross-links with purine bases in DNA, leading to major distortion of the DNA double helix.
Cellular Consequences Inhibition of DNA replication and transcription, induction of DNA damage response, and activation of apoptotic pathways.
Main Cellular Resistance Mechanisms Reduced cellular uptake, increased drug efflux, enhanced DNA repair, increased detoxification by intracellular molecules like glutathione.

Detailed Mechanisms and Experimental Insights

The cytotoxic effect of cisplatin is a multi-stage process, from activation to cell death.

  • 1. Activation and DNA Binding: After entering the cell, cisplatin undergoes an aquation reaction (hydrolysis) where one chloride ligand (Cl⁻) is replaced by a water molecule, forming a highly reactive aquo complex. This activation is favored by the lower intracellular chloride concentration [3]. The activated complex then covalently binds to DNA, primarily at the N7 position of guanine and adenine bases [2] [3].
  • 2. DNA Damage and Distortion: The primary DNA lesions are 1,2-intrastrand cross-links (about 90%), such as between adjacent guanines (d(GpG)), which cause the DNA helix to bend and unwind. This distortion is a key trigger for the drug's cytotoxic effects [3].
  • 3. Cell Death Signaling: The severely damaged DNA cannot be effectively repaired. This initiates complex cellular signaling, ultimately leading to programmed cell death, or apoptosis. In some colon cancer cells, this has been shown to depend on the mitochondrial serine-protease Omi/Htra2 [3].

The following diagram illustrates this core pathway:

G Cisplatin Cisplatin Activation Activation Cisplatin->Activation Intracellular Aquation DNA_Damage DNA_Damage Failed_Repair Failed_Repair DNA_Damage->Failed_Repair DNA Repair Mechanisms Activated Apoptosis Apoptosis DNA_Binding DNA_Binding Activation->DNA_Binding DNA_Binding->DNA_Damage Forms Cross-links (1,2-intrastrand) Failed_Repair->Apoptosis Activates Apoptotic Pathways

Key Experimental Methodologies for Cisplatin

Research on cisplatin's mechanism relies on specific experimental protocols. Here are details for some key methodologies cited in the literature:

  • DNA Binding Studies (X-ray Crystallography):

    • Purpose: To determine the precise three-dimensional structure of cisplatin adducts with DNA fragments.
    • Protocol Summary: Crystals of a model DNA oligonucleotide (e.g., d(CCTCTGGTCTCC)•d(GGAGACCAGAGG), where G* denotes platinated guanines) are grown. X-ray diffraction data is collected, and the structure is solved to visualize how cisplatin cross-links bend the DNA duplex [3].
  • Analysis of Cellular Uptake and Resistance:

    • Purpose: To understand how cisplatin accumulates in cells and how this process is altered in resistant cell lines.
    • Protocol Summary: Cells are exposed to cisplatin for a set time. The intracellular platinum content is then quantified using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Comparing sensitive and resistant cell lines reveals differences in drug uptake and retention [3].
  • In Vivo Efficacy and Immune Response Studies:

    • Purpose: To evaluate the therapeutic effect and immune-dependent action of cisplatin in a live animal model.
    • Protocol Summary: In a study on glioma-bearing mice, cisplatin was delivered directly into the tumor via Convection-Enhanced Delivery (CED) using mini-osmotic pumps. To test if the effect was immune-dependent, the experiment was repeated in immunocompromised (NOD-scid IL2rγnull or NSG) mice, which lack T, B, and NK cells. The significantly reduced efficacy in NSG mice demonstrated the role of an intact immune system [4].

References

Comprehensive Comparison Guide: Lipophilicity-Cytotoxicity Correlation in Gold Complexes for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gold Complexes in Cancer Research

Gold complexes have emerged as promising anticancer agents with unique mechanisms of action distinct from traditional platinum-based chemotherapeutics. The lipophilicity-cytotoxicity relationship represents a critical area of investigation in optimizing these compounds for therapeutic use. Research indicates that carefully modulated lipophilicity can enhance cellular uptake and target affinity while maintaining favorable solubility properties. Gold(I) and gold(III) complexes have demonstrated potent cytotoxic effects against various cancer cell lines, often surpassing the activity of established drugs like cisplatin. Their mechanisms include mitochondrial targeting, thioredoxin reductase inhibition, and induction of oxidative stress, all influenced by structural modifications that alter lipophilicity. This guide provides a comprehensive comparison of experimental data and methodologies central to understanding how lipophilicity modulates the anticancer activity of gold complexes, serving as a resource for researchers designing novel metal-based therapeutics [1] [2].

Comparative Analysis of Gold Complex Types and Properties

Table 1: Structural Features and Lipophilicity Parameters of Gold Complexes

Complex Type Representative Compounds Structural Features log P Values Cellular Uptake Efficiency
Bis(diphosphino) gold(I) complexes [Au(dppe)₂]Cl [A], [Au(d4pype)₂]Cl [B] Tetrahedral coordination, aromatic phosphines [A]: 1.07, [B]: -1.57 Varies with lipophilicity
Phosphinogold(I) thiocarbohydrates Complexes 1-20 Gold(I) with phosphine and thiocarbohydrate ligands Ranges from hydrophilic to lipophilic Enhanced with longer alkyl chains
Gold(I) N-heterocyclic carbenes Au(NHC), Au(NHC)₂ Monocarbene or bis(carbene) with variable N-substituents Can be tuned via substituents Cationic complexes show different uptake patterns
Lipophilic gold(I) with heterocyclic thiones Oxadiazol-2-thione, thiazolidine-2-thione Linear coordination with S-donor ligands Generally high Correlation with lipophilicity

The structural diversity of gold complexes directly influences their physicochemical properties and biological behavior. Bis(diphosphino) gold(I) complexes represent some of the most extensively studied compounds, with [Au(dppe)₂]Cl exhibiting high lipophilicity (log P = 1.07) while its pyridyl-substituted analog [Au(d4pype)₂]Cl is decidedly hydrophilic (log P = -1.57). This substantial difference in lipophilicity profoundly impacts their cellular accumulation and antiproliferative effects across various cancer cell lines. Intermediate lipophilicity has been identified as optimal for balancing cellular uptake and solubility, as demonstrated by novel lipophilic cations [Au(dpmaaSnMe₂)(dpmaaH₂)]Cl [C] and [Au(dpmaaSnMe₂)₂]Cl [D] with log P values of -0.012 and 0.09, respectively [1].

Phosphinogold(I) thiocarbohydrate complexes exhibit remarkable structural versatility, with both mononuclear and binuclear configurations. Research indicates that binuclear complexes generally demonstrate superior biological activity compared to their mononuclear counterparts, suggesting that the presence of two gold centers may enhance target interaction. The length of alkyl chains incorporated into these complexes significantly influences their lipophilicity, with longer chains typically conferring enhanced cytotoxic potency and improved tumor selectivity. Similarly, gold(I) N-heterocyclic carbene complexes can be structurally modulated through N-substituents on the heterocycle, allowing precise control over their hydrophilicity/lipophilicity balance. The charge characteristics of these complexes further influence their biological distribution, with cationic species exhibiting distinct cellular uptake patterns compared to neutral complexes [3] [2].

Table 2: Cytotoxicity Profiles of Gold Complexes Across Cancer Cell Lines

Complex Category Most Sensitive Cell Lines Potency Range (IC₅₀) Comparative Efficacy Key Findings
Bis(diphosphino) gold(I) MCF-7 (breast), A2780 (ovarian) Low micromolar to nanomolar More potent than cisplatin in resistant lines Selective uptake in cancer cells
Phosphinogold(I) thiocarbohydrates PC-3 (prostate), HCT-116 (colon) IC₅₀ = 0.03-0.25 μM Up to 1100× more active than cisplatin Binuclear > mononuclear activity
Gold(I) N-heterocyclic carbenes A2780 (ovarian), SKOV3, IGROV1 Nanomolar range Superior to auranofin Strong TrxR inhibition
Lipophilic gold(I) with heterocyclic thiones MCF-7 (breast), HeLa (cervical) Low micromolar Better than ligands and cisplatin Broad-spectrum activity

Experimental Protocols for Lipophilicity and Cytotoxicity Assessment

Lipophilicity Measurement Protocols

The octanol/water partition coefficient (log P) serves as the standard metric for evaluating lipophilicity of gold complexes. The experimental protocol involves preparing 60 μM stock solutions of gold complexes in water-saturated octanol. Researchers create water-saturated octanol and octanol-saturated water by shaking equal volumes of each solvent for 15 minutes followed by 20 hours of separation. The absorbance of initial drug concentration in water-saturated octanol at 20 μM, 40 μM, and 60 μM is analyzed by UV spectrophotometry. Subsequently, 5 ml of octanol-saturated water is added to 5 ml of the drug/octanol solutions to achieve a final volume of 10 ml. These solutions are shaken vigorously for 15 minutes and allowed to separate into octanol and aqueous phases for 20 hours. The aqueous phase is carefully separated without octanol contamination, and each solution is analyzed by UV spectrophotometry in 1 cm quartz cuvettes to determine compound absorbance [1].

Alternative methods for lipophilicity assessment include reverse-phase HPLC, which provides relative lipophilicity measurements, and computational approaches that calculate log P based on molecular structure. The HPLC method involves elution from reverse-phase columns with comparison to standards of known lipophilicities. Computational models utilize fragmental or atomic contribution methods to predict lipophilicity, though these in silico approaches should be validated with experimental measurements. For gold complexes specifically, researchers have noted that intermediate lipophilicity (log P ≈ 0) often correlates with optimal cellular uptake and cytotoxic activity, balancing membrane permeability with aqueous solubility [1] [4].

Cytotoxicity Assessment Methods

The MTT assay represents the most widely employed method for evaluating cytotoxicity of gold complexes. This metabolic assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide to purple formazan crystals by metabolically active cells. The experimental protocol involves treating cells in 96-well round-bottom microtiter plates with gold complexes for predetermined periods, typically 24-72 hours. After treatment, MTT solution is added to each well and plates are incubated for 2-4 hours to allow formazan crystal formation. The crystals are then dissolved using a solubilization solution (typically DMSO or isopropanol), and absorbance is measured at 570 nm using a plate reader. The percentage viability is calculated relative to untreated control cells, and IC₅₀ values (concentration causing 50% growth inhibition) are determined from dose-response curves [1].

Impedance-based real-time cell analysis offers a label-free alternative for monitoring cytotoxicity. This technology enables continuous monitoring of cell response patterns following treatment with gold complexes. Cells are seeded in specialized plates containing microelectronic sensors, and gold complexes are added at various concentrations. The system measures electrical impedance expressed as Cell Index, providing information on cell proliferation, viability, and morphological changes in real-time without requiring labels. Dose-dependent changes in cytotoxicity can be observed, with different response patterns indicating variations in cellular uptake and recovery. This method has revealed correlations between lipophilicity and the dynamics of cytotoxic effects, with highly lipophilic complexes often showing slower uptake but prolonged activity [5].

Biological Mechanisms and Signaling Pathways

G cluster_0 Cancer Cell Characteristic cluster_1 Key Mechanisms LipophilicGoldComplex Lipophilic Gold Complex PlasmaMembrane Plasma Membrane Crossing LipophilicGoldComplex->PlasmaMembrane Passive diffusion CytoplasmicAccumulation Cytoplasmic Accumulation PlasmaMembrane->CytoplasmicAccumulation Concentration gradient MitochondrialUptake Mitochondrial Uptake CytoplasmicAccumulation->MitochondrialUptake Driven by ΔΨm TrxRInhibition TrxR Inhibition MitochondrialUptake->TrxRInhibition ROSIncrease ROS Increase MitochondrialUptake->ROSIncrease TrxRInhibition->ROSIncrease MetabolicShift Metabolic Shift (Glycolysis) TrxRInhibition->MetabolicShift CytochromeCRelease Cytochrome c Release ROSIncrease->CytochromeCRelease Apoptosis Apoptosis MetabolicShift->Apoptosis CytochromeCRelease->Apoptosis ΔΨm High Mitochondrial Membrane Potential (ΔΨm) ΔΨm->MitochondrialUptake

The mitochondrial membrane potential (ΔΨm) of cancer cells serves as the fundamental driver for the selective accumulation of lipophilic gold complexes. Tumor cells maintain a heightened mitochondrial membrane potential compared to normal cells, creating an "electrophoretic trap" for lipophilic cations. The process begins with passive diffusion of gold complexes across the plasma membrane, facilitated by their lipophilic character. Once in the cytoplasm, the complexes are further concentrated into mitochondria in response to the negative transmembrane potential, achieving intracellular concentrations that can be several hundred-fold higher than in the extracellular medium [1] [2].

Once accumulated in mitochondria, gold complexes trigger several interconnected cytotoxic mechanisms. Thioredoxin reductase (TrxR) inhibition represents a common mechanistic theme across multiple gold complex classes. TrxR is a selenoenzyme crucial for maintaining cellular redox homeostasis, and its inhibition leads to oxidative stress and disruption of thioredoxin-mediated antioxidant defense systems. Concurrently, many gold complexes induce a metabolic shift from oxidative phosphorylation to glycolysis, as evidenced by proteomic studies showing upregulation of glycolytic enzymes in treated cells. These disruptions ultimately lead to cytochrome c release, activation of caspase cascades, and apoptotic cell death. The binuclear gold(I) carbene complex Au(NHC)₂ demonstrates particularly potent effects on mitochondrial metabolism, causing substantial impairment of mitochondrial respiration compared to its mononuclear analog [2].

Data Correlation Analysis and Research Implications

Table 3: Correlation Patterns Between Lipophilicity and Biological Effects

Complex Type Lipophilicity Range (log P) Cellular Accumulation Cytotoxicity Trend Optimal log P
Bis(diphosphino) gold(I) -1.57 to 1.07 Higher with increased lipophilicity Potency increases with lipophilicity Intermediate (~0)
Phosphinogold(I) thiocarbohydrates Wide range from hydrophilic to lipophilic Enhanced with longer alkyl chains Binuclear > mononuclear Not specified
Gold(I) N-heterocyclic carbenes Tunable via substituents Charge-dependent uptake Au(NHC)₂ > Au(NHC) Balanced for solubility/uptake
Mono/bi-metallic phosphines 4.91 to 6.55 (AlogP98) Slower uptake with higher lipophilicity Varies with structure 4.91-5.03

Analysis of research data reveals several consistent trends in the lipophilicity-cytotoxicity relationship of gold complexes. The octanol-water partition coefficient demonstrates a significant correlation with cytotoxic potential in both malignant (MCF-7) and non-malignant (MCF-12A) breast cells. However, this correlation follows a non-linear pattern, with complexes exhibiting intermediate lipophilicity (log P ≈ 0) often showing optimal biological activity. Extremely lipophilic complexes (log P > 5) may demonstrate reduced cytotoxicity despite enhanced cellular uptake, potentially due to poor aqueous solubility or excessive non-specific binding [1] [5].

The structural configuration of gold complexes significantly influences their biological activity. Binuclear complexes consistently outperform their mononuclear counterparts across multiple studies, with phosphinogold(I) thiocarbohydrate binuclear complexes demonstrating exceptional tumor selectivity (TS value ≈ 24). The simultaneous presence of gold and other metals (such as tin) in aromatic cations may offer the advantage of reducing resistance development in cancer cells. For gold(I) N-heterocyclic carbene complexes, coordination of two carbene ligands to the same gold(I) center substantially enhances antiproliferative effects compared to monocarbene derivatives. These findings highlight the importance of multi-target approaches in designing novel gold-based anticancer agents [1] [3] [2].

Experimental Design Recommendations

Lipophilicity Optimization Strategies

When designing novel gold complexes, researchers should aim for intermediate lipophilicity (log P ≈ 0) to balance cellular uptake and solubility requirements. Structural modifications should focus on incorporating hydrophilic substituents on otherwise lipophilic frameworks, such as replacing phenyl groups with pyridyl moieties in phosphine ligands. The chain length of alkyl substituents represents another critical parameter, with longer chains generally increasing lipophilicity and often enhancing cytotoxic activity. However, researchers must avoid excessive lipophilicity (log P > 5) which can lead to poor aqueous solubility, nonspecific binding, and potentially reduced bioavailability. For binuclear complexes, attention should be paid to the bridge length between metal centers, as this influences both lipophilicity and spatial geometry for target interaction [1] [3].

Standardization of Assessment Protocols

To enable meaningful comparisons across studies, researchers should implement standardized experimental conditions for evaluating lipophilicity-cytotoxicity relationships. The octanol/water partition coefficient measurement should follow consistent protocols using water-saturated octanol and octanol-saturated water with standardized shaking and separation times. For cytotoxicity assessment, the MTT assay remains the gold standard, but should be complemented with real-time impedance monitoring to capture dynamic response patterns. Cell line selection should include both cancerous and non-malignant counterparts (e.g., MCF-7/MCF-12A for breast cancer models) to evaluate tumor selectivity. Additionally, studies should incorporate resistant sublines (e.g., A2780cis) to assess potential for overcoming chemoresistance. Mechanism-of-action studies should routinely include thioredoxin reductase inhibition assays and mitochondrial function assessment to establish comprehensive structure-activity relationships [1] [5] [2].

Conclusion

References

comparative mitochondrial membrane potential targeting

Author: Smolecule Technical Support Team. Date: February 2026

Mitochondrial Membrane Potential Fundamentals

The mitochondrial membrane potential (ΔΨm) is a fundamental component of mitochondrial function. The following table summarizes its core aspects based on current scientific understanding.

Aspect Description
Definition Difference in electric potential across the mitochondrial inner membrane; typically -140 mV to -220 mV (more negative inside) [1] [2] [3].
Primary Generation Generated by proton pumps (Complexes I, III, and IV) of the Electron Transport Chain (ETC), creating a proton electrochemical gradient [4] [1] [2].
Core Function Drives ATP synthesis by ATP synthase (Complex V); crucial for energy storage during oxidative phosphorylation [4] [1] [2].
Key Role in Targeting The highly negative potential attracts and concentrates lipophilic, cationic molecules, providing a basis for mitochondrial targeting [3].
Pathological Significance Sustained dissipation is an early apoptotic event; cancer cells often exhibit a more hyperpolarized potential (~220 mV) than normal cells [5] [1] [3].

Measurement Techniques & Experimental Protocols

A critical part of any comparison is the methodology. The table below outlines common techniques for measuring ΔΨm, with a detailed protocol for the widely used JC-1 dye.

Technique / Dye Detection Method Key Principle Advantages & Considerations
JC-1 Flow Cytometry, Fluorescence Microscopy, Plate Reader Exists as green-fluorescent monomer at low concentrations/ depolarized mitochondria; forms red-fluorescent "J-aggregates" in energized mitochondria. The red/green ratio indicates ΔΨm [4] [6]. Ratiometric measurement corrects for artifacts like mitochondrial mass and dye loading [6]. Requires careful control of concentration and incubation time [6].
TMRM / TMRE Confocal Microscopy, Flow Cytometry, Fluorescence Lifetime Imaging (FLIM) Cationic dye accumulating in mitochondria; fluorescence intensity correlates with ΔΨm [4] [1]. Reversible binding; suitable for kinetic studies. Intensity measurements can be influenced by factors other than potential. FLIM provides a more quantitative output [4] [1].
Rhodamine 123 Flow Cytometry, Fluorescence Microscopy Lipophilic cationic dye accumulated by active mitochondria; loss of fluorescence indicates depolarization [4] [1]. Classic, well-established dye. Can exhibit quenching and non-specific binding [4].
Detailed Experimental Protocol: JC-1 Assay by Flow Cytometry [6]

This protocol provides a reliable method for assessing ΔΨm in whole cells, suitable for comparing the effects of various compounds.

Workflow Summary:

JC1_Workflow Start Start Prepare JC-1 Stock Prepare JC-1 Stock Start->Prepare JC-1 Stock Harvest & Wash Cells Harvest & Wash Cells Prepare JC-1 Stock->Harvest & Wash Cells Stain with JC-1 Stain with JC-1 Harvest & Wash Cells->Stain with JC-1 Prepare Controls Prepare Controls Stain with JC-1->Prepare Controls Acquire Data Acquire Data Prepare Controls->Acquire Data Analyze Red/Green Ratio Analyze Red/Green Ratio Acquire Data->Analyze Red/Green Ratio End End Analyze Red/Green Ratio->End

Materials & Reagents:

  • JC-1 dye (e.g., MitoProbe JC-1 Assay Kit, Thermo Fisher Scientific, M34152)
  • Dimethyl sulfoxide (DMSO)
  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - for positive control
  • Phosphate-buffered saline (PBS)
  • Cell culture medium
  • Pipettes, sterile centrifuge tubes, flow cytometer with 488 nm laser and filters for FITC (530/30 nm) and PE/TRITC (585/42 nm)

Procedure:

  • JC-1 Stock Solution Preparation: Reconstitute lyophilized JC-1 in DMSO to create a 200 µM stock solution. Ensure the dye is completely dissolved.
  • Cell Preparation: Harvest and wash cells in warm PBS (~37°C). Adjust cell concentration to 1 x 10^6 cells/mL in warm culture medium or PBS.
  • Staining: Add 10 µL of the 200 µM JC-1 stock to 1 mL of cell suspension (final concentration of 2 µM). Incubate at 37°C, 5% CO2 for 15-30 minutes in the dark.
  • Positive Control: Prepare a control sample treated with an uncoupler like CCCP (50 µM) for 5-15 minutes before or during JC-1 staining to induce mitochondrial depolarization.
  • Washing and Data Acquisition: Wash the stained cells with warm PBS to remove excess dye. Resuspend in PBS and analyze immediately by flow cytometry.
  • Data Analysis: Use the FL-2 (red, ~590 nm) vs. FL-1 (green, ~527 nm) channels. Calculate the median fluorescence intensity ratio of red to green for each sample. A decrease in this ratio indicates a loss of ΔΨm.

Targeting Strategies & Comparative Data

The ΔΨm is exploited to direct therapeutic agents to mitochondria. The following table compares major targeting strategies and example compounds.

Targeting Strategy Mechanism / Ligand Example Agent / Compound Key Experimental Findings & Potential Challenges
Small Cationic Molecules Natural accumulation in mitochondria due to charge and lipophilicity [3]. Rhodamine, Cyanine, Pyridinium derivatives (e.g., used as probes or in Photodynamic Therapy) [3]. Findings: Widely used for imaging. Challenges: Can cause mild uncoupling; concentration must be optimized [1].
Triphenylphosphonium (TPP) Conjugates Positively charged TPP moiety drives accumulation across plasma and mitochondrial membranes; uptake enhanced by higher ΔΨm [3]. TPP-conjugated antioxidants, anticancer drugs [3]. Findings: Extensive research history; improves drug accumulation. Challenges: Lack of inherent selectivity for cancer mitochondria; can be absorbed by any highly polarized cell [3].
Mitochondria-Penetrating Peptides (MPPs) Contain alternating cationic (e.g., Arg) and hydrophobic residues; delocalized positive charge enables membrane penetration [3]. Custom-synthesized peptides (e.g., (RXR)n sequences) [3]. Findings: Good biocompatibility, ease of synthesis. Challenges: Requires conjugation to a drug cargo; pharmacokinetics can be complex [3].
Metallodrug Complexes Cationic metal complexes that preferentially localize to and disrupt mitochondria [7]. Ru-2 (a ruthenium complex) [7]. Findings: In vitro cytotoxicity superior to cisplatin; disrupts ΔΨm, elevates ROS, impairs metabolism [7]. Challenges: May require nanocarrier (e.g., transferrin) for optimal in vivo delivery and safety [7].

Key Considerations for Your Guide

When constructing your comparison guide for a professional audience, please consider these points derived from the literature:

  • Context of ΔΨm Loss: A decrease in ΔΨm is not exclusively a marker for direct mitochondrial impairment. It can also occur downstream of other apoptotic signals. Results should be corroborated with other assays, such as caspase activation or cytochrome c release [4].
  • Cancer-Specific Targeting: The hyperpolarized membrane of cancer cells offers a theoretical window for selective targeting [3]. When comparing strategies, evaluate their reported selectivity for cancer cells versus normal cells.
  • Beyond Energy Production: Remember that ΔΨm is not only for ATP synthesis. It is also a driving force for importing ions (like Ca²⁺ and Fe²⁺) and proteins, and is crucial for mitochondrial quality control mechanisms like mitophagy [2].

References

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Related CAS

19624-67-0 (chloride)

Dates

Last modified: 07-20-2023

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